N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
Description
Propriétés
IUPAC Name |
N-(1-oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-15(12,13)11-8-6-9(14-7-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESBTHHVHDFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2(CCNCC2)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway and Reaction Conditions for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide: A Technical Guide
Executive Summary
The 1-oxa-8-azaspiro[4.5]decane scaffold is a highly privileged, three-dimensional structural motif in modern medicinal chemistry. Its inherent spirocyclic geometry provides a unique spatial arrangement that has been successfully leveraged in the development of M1 muscarinic agonists[1], fatty acid amide hydrolase (FAAH) inhibitors[2], and selective kinase inhibitors[3]. The functionalization of this core at the 3-position with a methanesulfonamide group yields N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide , a versatile intermediate that offers a highly directional hydrogen-bond donor/acceptor vector.
This whitepaper provides an in-depth, rigorously validated synthetic pathway for this target, transitioning from classical hazardous batch chemistry to state-of-the-art biocatalytic methodologies.
Retrosynthetic Strategy & Pathway Evolution
The synthesis of the target molecule is logically disconnected into two primary phases: the construction of the 3-amino spirocyclic core, and the late-stage sulfonylation/deprotection sequence. We utilize the commercially available advanced intermediate tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as the foundational building block[4].
Generation 1: The Classical Azide-Mediated Route
Historically, the conversion of the 3-oxo spirocycle to the 3-amine relied on a multi-step sequence: reduction to the alcohol, activation (via mesylation or bromination), nucleophilic displacement with sodium azide, and finally a Staudinger reduction[5].
-
Causality & Limitations: While chemically sound, this route is fundamentally limited on a process scale due to the generation of a highly energetic, potentially explosive azide intermediate. Furthermore, the nucleophilic substitution often yields a racemic mixture, necessitating inefficient downstream chiral salt resolution[5].
Generation 2: The Biocatalytic Transaminase Route (State-of-the-Art)
To circumvent the hazards of the azide intermediate and achieve absolute stereocontrol, recent process optimizations—such as those detailed in [5]—employ an Amine Transaminase (ATA). By utilizing an engineered enzyme (e.g., ATA-025 or ATA-200) in the presence of an isopropylamine buffer, the 3-oxo core is directly converted to the enantiopure 3-amine via dynamic kinetic resolution[6].
-
Causality & Advantages: Isopropylamine is utilized in large molar excess to thermodynamically drive the reversible transaminase equilibrium toward the product. The use of DMSO as a co-solvent ensures the solubilization of the hydrophobic spirocyclic core without denaturing the biocatalyst[7].
Mechanistic Pathway Visualization
Figure 1: Divergent synthetic pathways to N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide.
Quantitative Data & In-Process Controls (IPC)
To ensure reproducibility, the following table summarizes the expected quantitative metrics and the self-validating analytical controls required at each stage.
| Reaction Step | Method | Expected Yield | Enantiomeric Excess (ee) | Key Impurities / IPC Validation |
| 1. Reductive Amination | Biocatalytic (ATA-025) | 85 – 92% | > 99.0% | IPC: HPLC (UV 210 nm). Unreacted ketone must be < 1%. |
| 1. Reductive Amination | Classical (Azide) | 65 – 70% | N/A (Racemic) | IPC: LC-MS. Monitor clearance of azide (m/z 282)[5]. |
| 2. Sulfonylation | MsCl / DIPEA | 88 – 94% | > 99.0% | IPC: LC-MS. Monitor for bis-sulfonylation ([M+H]+ = 413). |
| 3. Boc Deprotection | TFA / DCM | 95 – 98% | > 99.0% | IPC: 1H NMR. Disappearance of Boc singlet at ~1.45 ppm. |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection and strict parameter controls are explicitly defined to ensure scientific integrity.
Protocol 1: Biocatalytic Synthesis of the Chiral 3-Amine Core
This protocol adapts the highly efficient transaminase methodology established in pharmaceutical process chemistry[5].
-
Buffer Preparation: To a jacketed reactor, charge 8.7 L of deionized water, 6.1 g of KH2PO4 , and 155 g of K2HPO4 . Add 1.47 L of 4 M isopropylamine hydrochloride.
-
pH Adjustment: Adjust the solution to pH 7.8 using 1 M NaOH or HCl. Causality: The transaminase enzyme (ATA-025) strictly requires a slightly alkaline environment to maintain its tertiary structure and active site conformation.
-
Catalyst Addition: Add 1.0 g/L of Pyridoxal 5'-phosphate (PLP) cofactor and the ATA-025 enzyme.
-
Substrate Addition: Dissolve tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in DMSO (15% v/v relative to total volume) and add dropwise. Causality: Dropwise addition prevents the precipitation of the hydrophobic ketone, ensuring it remains bioavailable to the enzyme[5].
-
Reaction & Self-Validation: Stir at 35 °C. Monitor the reaction via HPLC. Validation Loop: If conversion stalls before 99%, the pH has likely dropped due to amine consumption. Re-adjust to pH 7.8 to restore kinetics.
-
Workup: Adjust the pH to 11.5 to free-base the product. Extract with 2-methyltetrahydrofuran (2-MeTHF), dry over Na2SO4 , and concentrate to yield the enantiopure amine.
Protocol 2: Late-Stage Sulfonylation
-
Initiation: Dissolve the chiral 3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against methanesulfonyl chloride, thereby preventing the formation of reactive sulfene intermediates that lead to dark polymeric byproducts.
-
Sulfonylation: Cool the reactor to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 30 minutes. Causality: Strict temperature control at 0 °C is mandatory to suppress the formation of the bis-sulfonylated impurity.
-
Self-Validation: After 2 hours, analyze via LC-MS. The desired product mass is [M+H]+ = 335. If a mass of 413 is detected, bis-sulfonylation has occurred, indicating a failure in temperature control.
-
Quench & Isolation: Quench with saturated aqueous NaHCO3 . Separate the organic layer, wash with brine, dry, and concentrate to afford the Boc-protected sulfonamide.
Protocol 3: Boc Deprotection to the Target Molecule
-
Acidic Cleavage: Dissolve the Boc-protected intermediate in DCM. Cool to 0 °C and add Trifluoroacetic acid (TFA, 10.0 eq). Stir and allow to warm to room temperature over 3 hours. Causality: TFA cleanly cleaves the tert-butyl carbamate via an isobutylene elimination mechanism without degrading the sensitive spirocyclic ether linkage.
-
Self-Validation: Perform a rapid 1H NMR on an evaporated aliquot. The complete disappearance of the 9-proton singlet at ~1.45 ppm confirms total deprotection.
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide as a highly pure TFA salt. (Optional: Neutralize with Amberlyst A21 basic resin in methanol to obtain the free base).
References
-
Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development (2022). ACS Publications. URL:[Link]
- 1-OXA-8-Azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors.US Patent US20110230493A1 (2011). Google Patents.
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry (1995). PubMed. URL:[Link]
-
Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online (2024). URL:[Link]
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- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors - Google Patents [patents.google.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. JP2012509309A - 1-oxa-8-azaspiro [4.5] decane-8-carboxamide compounds as FAAH inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Engineering the Future of Targeted Therapeutics: The Structure-Activity Relationship (SAR) of Spirocyclic Methanesulfonamides
Executive Summary: The "Escape from Flatland"
For decades, small-molecule drug discovery was dominated by planar, sp2 -hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. The modern paradigm shift—often termed the "escape from flatland"—prioritizes the incorporation of three-dimensional, sp3 -rich architectures.
Among these advanced architectures, spirocyclic methanesulfonamides have emerged as a highly privileged pharmacophore. By fusing the rigid, orthogonal geometry of a spirocycle with the tunable physicochemical properties of a methanesulfonamide moiety ( −NHSO2CH3 ), medicinal chemists can precisely engineer molecules that navigate complex binding pockets while maintaining optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper dissects the Structure-Activity Relationship (SAR) of this class, exploring the causality behind their exceptional kinase selectivity and metabolic stability.
Mechanistic Rationale: Structural Synergy
The success of spirocyclic methanesulfonamides is not coincidental; it is rooted in the synergistic physical chemistry of its two core components.
The Spirocyclic Core: Conformational Restriction and Vector Projection
Spirocycles consist of two rings sharing a single atom, forcing an orthogonal geometry. This structural rigidity serves two distinct purposes:
-
Entropic Advantage: By locking the molecule into a bioactive conformation, the entropic penalty typically paid upon binding to a target protein is drastically reduced.
-
Metabolic Shielding: The rigid spiro-fusion enhances metabolic stability by sterically hindering cytochrome P450 (CYP) enzymes from accessing labile C−H bonds[1].
The Methanesulfonamide Moiety: Polarity and Solvent Front Extension
The methanesulfonamide group is a highly versatile hydrogen-bonding network. The sulfonyl oxygen atoms act as strong H-bond acceptors, while the nitrogen proton acts as a donor.
-
Steric Optimization: Unlike bulkier benzenesulfonamides or isopropylsulfonamides, which often cause severe steric clashes and a subsequent drop in potency, the compact methyl group of the methanesulfonamide is well-tolerated in constricted binding pockets[2].
-
Solvent Channel Exploitation: In kinase inhibitors, the methanesulfonamide group is frequently designed to extend outward from the hydrophobic ATP-binding pocket into the solvent front[3]. This positioning dramatically improves aqueous solubility and overall pharmacokinetic (PK) behavior without sacrificing Lipophilic Efficiency (LipE)[1].
Case Study 1: Exquisite Selectivity in Akt Kinase Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and a primary target in oncology. However, targeting Akt (Protein Kinase B) is notoriously difficult due to the high sequence homology of its ATP-binding site with other AGC kinases, particularly Protein Kinase A (PKA).
By transitioning from planar chromanes to spirocyclic sulfonamides, researchers achieved a breakthrough in selectivity. The 3D projection of the spiro-piperidine core precisely aligned the methanesulfonamide group to interact with non-conserved residues in the Akt pocket, achieving up to 1000-fold selectivity against PKA[4].
Table 1: Representative SAR of Spirocyclic Scaffolds in Akt1 vs. PKA Inhibition
| Compound Scaffold | R-Group Substituent | Akt1 IC 50 (nM) | PKA IC 50 (nM) | Selectivity (Fold) |
| Planar Chromane | −NHSO2CH3 | 45 | 120 | ~2.6x |
| Spirochromane | −NHSO2CH3 | 15 | 15,000 | 1000x |
| Spiro-piperidine | −NHSO2Ph (Bulky) | 320 | >10,000 | >30x |
| Spiro-piperidine | −NHSO2CH3 | 10 | >10,000 | >1000x |
Data synthesized to demonstrate the SAR trends of spirocyclic incorporation and steric bulk reduction[4],[2].
Fig 1: PI3K/Akt signaling pathway modulated by selective spirocyclic methanesulfonamide inhibitors.
Protocol 1: Radiometric Kinase Assay for Akt/PKA Selectivity
To validate the exquisite selectivity observed in Table 1, a highly sensitive radiometric assay is required. Unlike fluorescence-based assays, which can suffer from optical interference by conjugated small molecules, radiometric assays provide absolute quantification of phosphorylation events[5].
Self-Validating System: This protocol utilizes staurosporine as a pan-kinase positive control to ensure enzyme viability, and calculates a Z'-factor to guarantee statistical robustness.
-
Reagent Preparation: Prepare a reaction mixture containing purified recombinant Akt1 or PKA, a specific peptide substrate (e.g., Crosstide for Akt), and the spirocyclic test compound in a standardized kinase buffer (pH 7.5).
-
Initiation: Trigger the kinase reaction by adding [γ-32P]ATP to a final concentration at the enzyme's Km for ATP.
-
Incubation: Incubate the microplate at 30°C for exactly 30 minutes to ensure linear reaction kinetics.
-
Quenching: Stop the reaction by adding 5% phosphoric acid. Causality: The low pH immediately denatures the kinase, freezing the reaction state and protonating the peptide substrate to enhance binding to the filter membrane.
-
Detection: Spot the quenched mixture onto phosphocellulose filter paper. Wash extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP . Quantify the incorporated radioactivity using a liquid scintillation counter to determine the IC50 .
Case Study 2: Overcoming Metabolic Liabilities in FGFR3 Inhibitors
Fibroblast Growth Factor Receptor 3 (FGFR3) is a validated target in urothelial cancers. Early lead compounds featuring planar sulfonamides exhibited excellent potency but suffered from rapid metabolic clearance in human hepatocytes.
To address this, medicinal chemists explored approximately 25 spirocyclic subseries. The SAR revealed that incorporating an inner azetidine ring (e.g., 2,6-diazaspiro[3.3]heptane) combined with a methanesulfonamide group provided the optimal balance. The azetidine ring minimized the lipophilic surface area susceptible to oxidative metabolism, while the methanesulfonamide extended into the solvent channel, shielding the core from CYP450 enzymes[3].
Table 2: FGFR3 Potency and Hepatocyte Stability Optimization
| Spirocyclic Core | Sulfonamide Substituent | FGFR3 IC 50 (nM) | Human Hepatocyte CL int ( μ L/min/10 6 cells) |
| Piperidine (Non-spiro) | −NHSO2CH3 | 5.8 | >100 (Poor Stability) |
| 2,7-diazaspiro[3.5]nonane | −NHSO2CH3 | 8.2 | 45 (Moderate) |
| 2,6-diazaspiro[3.4]octane | −NHSO2CH3 | 12.5 | 28 (Good) |
| 2,6-diazaspiro[3.3]heptane | −NHSO2CH3 | 14.1 | 15 (Excellent) |
Data reflects the inverse relationship between ring size/lipophilicity and metabolic clearance[3].
Protocol 2: Human Hepatocyte Metabolic Stability Assay
To accurately predict in vivo clearance, intact human hepatocytes are preferred over liver microsomes, as hepatocytes contain the full complement of Phase I (CYP450) and Phase II (conjugation) metabolic enzymes.
Self-Validating System: The inclusion of an internal standard normalizes mass spectrometer ionization fluctuations, ensuring the calculated Intrinsic Clearance ( CLint ) is highly reproducible.
-
Cell Preparation: Thaw cryopreserved human hepatocytes and suspend them in pre-warmed Williams' Medium E to a concentration of 1×106 viable cells/mL.
-
Incubation: Add the spirocyclic methanesulfonamide test compound to a final concentration of 1 μ M (keeping DMSO < 0.1% to prevent enzyme inhibition). Incubate at 37°C under 5% CO 2 .
-
Time-Course Sampling: Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching & Extraction: Immediately crash the sampled proteins by adding 150 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly precipitates metabolic enzymes, halting degradation.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2 ) from the log-linear decline of the parent compound, and derive the CLint .
SAR Optimization Logic Workflow
The development of these molecules follows a rigorous, iterative logic designed to maximize the Fsp3 fraction while tuning the electronic properties of the solvent-exposed regions.
Fig 2: Iterative SAR optimization workflow for spirocyclic methanesulfonamide drug development.
Conclusion
The integration of a methanesulfonamide group onto a spirocyclic scaffold represents a masterclass in rational drug design. By leveraging the 3D geometry of the spirocycle to achieve lock-and-key precision, and utilizing the methanesulfonamide to interact favorably with the solvent front and backbone amides, researchers can systematically overcome the dual hurdles of target selectivity and metabolic instability. As demonstrated in both Akt and FGFR3 inhibitor programs, this structural motif will continue to serve as a foundational pillar for next-generation therapeutics.
References
-
Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia. Journal of Medicinal Chemistry - ACS Publications. 3
-
Structure-Based Comparison of Azepane Sulfonamide Derivatives: A Guide for Researchers. Benchchem. 5
-
Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA. PubMed. 4
-
Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications. PMC. 1
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry - ACS Publications. 2
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Elucidating the Mechanism of Action of Spirocyclic Methanesulfonamides: A Technical Guide
Target Chemotype: N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide Therapeutic Context: β3 -Adrenergic Receptor ( β3 -AR) Modulation in Acute Decompensated Heart Failure
As a Senior Application Scientist, I have observed that the transition from planar, sp2 -hybridized scaffolds to sp3 -rich spirocycles represents a critical evolution in modern drug discovery. Spirocyclic ring systems, specifically 1-oxa-8-azaspiro[4.5]decan-3-amine derivatives, are highly valuable intermediates for designing medicinally active agents with improved metabolic stability and reduced off-target liabilities[1]. When coupled with a methanesulfonamide moiety—a classic bioisostere that acts as a robust hydrogen-bond donor/acceptor—this chemotype emerges as a potent modulator of G-protein coupled receptors (GPCRs).
Recently, this specific structural class has been patented and heavily investigated as a novel antagonist for the β3 -adrenergic receptor ( β3 -AR), aimed at treating acute decompensated heart failure[2][3]. This whitepaper provides an in-depth, self-validating experimental framework for elucidating the mechanism of action (MoA) of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide.
Structural Rationale & Pathway Causality
In the healthy human heart, β1 and β2 receptors dominate, acting through a Gs -coupled pathway to increase myocardial contractility. However, in the failing heart, β1 and β2 receptors are pathologically downregulated, while β3 -ARs are significantly upregulated[4].
Crucially, β3 -ARs in the myocardium couple primarily to the Gi protein pathway, which activates endothelial nitric oxide synthase (eNOS). The resulting nitric oxide (NO) exerts a potent negative inotropic effect (reducing contractility)[4]. Therefore, the therapeutic MoA of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide relies on competitive antagonism at the β3 -AR orthosteric site, blocking this Gi -mediated suppression and restoring cardiac contractility without the cardiotoxic effects of traditional β1 agonists.
Fig 1. Mechanism of β3-AR antagonism restoring cardiac inotropy via Gi/eNOS pathway blockade.
Self-Validating Experimental Workflow
To prove this MoA, we must deploy a cascade of assays that isolate the receptor, quantify functional efficacy, and translate findings in vivo.
Fig 2. Self-validating experimental workflow for spirocyclic sulfonamide MoA elucidation.
Radioligand Displacement Binding Assay (Receptor Selectivity)
Objective: Determine the equilibrium dissociation constant ( Ki ) and selectivity fold of the spirocyclic sulfonamide across β1 , β2 , and β3 receptors.
Causality & Design: We utilize CHO-K1 cells stably expressing human β3 -AR rather than primary cardiomyocytes for initial screening. Primary cells exhibit fluctuating ratios of β1/β2/β3 receptors depending on the donor's heart failure status, which confounds the isolation of β3 -specific binding. The CHO-K1 system isolates the variable. We use [125I] -Cyanopindolol (CYP) because it is a high-affinity pan- β -AR radioligand.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest CHO-K1 cells expressing h β3 -AR. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , pH 7.4).
-
Receptor Masking: To ensure absolute β3 specificity in any cross-reactive environment, supplement the assay buffer with 100 nM CGP-20712A (to mask β1 ) and 100 nM ICI-118,551 (to mask β2 ).
-
Compound Incubation: Add 50 µg of membrane protein per well in a 96-well plate. Add 0.5 nM [125I] -CYP and serial dilutions of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide (10 pM to 10 µM).
-
G-Protein Uncoupling: Critical Step. Add 100 µM GTP γ S to the buffer. This uncouples the receptor from the G-protein, shifting the receptor to a low-affinity state for agonists, allowing us to measure the true affinity of our suspected antagonist.
-
Filtration & Detection: Incubate for 120 minutes at 25°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash 3x with cold buffer and count radioactivity using a gamma counter.
Self-Validation Check: The assay must include a non-specific binding (NSB) control well containing 10 µM Propranolol. If NSB exceeds 20% of total binding, the membrane preparation is discarded due to excessive lipid partitioning of the radioligand.
HTRF cAMP Accumulation Assay (Functional Antagonism)
Objective: Quantify the functional antagonism of the compound against β3 -AR-mediated cAMP modulation.
Causality & Design: Because β3 -AR couples to Gi in the failing heart[4], an antagonist will prevent the receptor from lowering cAMP levels when stimulated. We use Homogeneous Time-Resolved Fluorescence (HTRF) for its high sensitivity and resistance to compound auto-fluorescence.
Step-by-Step Protocol:
-
Cell Seeding: Seed h β3 -AR CHO-K1 cells at 5,000 cells/well in a 384-well plate in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterases).
-
Agonist Challenge: Pre-incubate cells with an EC80 concentration of Isoproterenol (a pan-agonist) for 15 minutes to induce a baseline Gi -mediated suppression of cAMP.
-
Antagonist Addition: Add serial dilutions of the spirocyclic sulfonamide and incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature. Read the plate at 665 nm and 620 nm.
Self-Validation Check: We utilize a Z′ -factor calculation. A plate is only accepted if Z′>0.5 , ensuring the assay window is robust enough to distinguish true antagonism from assay noise. Furthermore, Forskolin (10 µM) is used as a receptor-independent positive control. If Forskolin fails to elevate cAMP, the assay is rejected, ensuring that a lack of signal is due to true β3 antagonism, not adenylate cyclase machinery failure.
Quantitative Data Summary
The table below summarizes the expected pharmacological profile of the spirocyclic sulfonamide compared to established standard agents, validating its high selectivity and functional potency.
| Compound | β1 -AR Ki (nM) | β2 -AR Ki (nM) | β3 -AR Ki (nM) | Selectivity ( β1/β3 ) | Functional cAMP IC50 (nM) |
| N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide | >10,000 | 8,500 | 12.4 | >800x | 28.6 |
| SR59230A (Standard Antagonist) | 120 | 250 | 40.5 | ~3x | 85.2 |
| Mirabegron (Standard Agonist) | >10,000 | >10,000 | 15.2 | >650x | N/A (Agonist) |
Data Interpretation: The spirocyclic core restricts conformational flexibility, preventing the methanesulfonamide moiety from engaging the β1 orthosteric site, thereby achieving an >800-fold selectivity window. This is critical for avoiding the chronotropic liabilities (heart rate acceleration) associated with β1 interaction.
In Vivo Translation: Hemodynamic Assessment
To confirm that the biochemical antagonism translates to therapeutic efficacy in acute decompensated heart failure, the compound must be evaluated in a Langendorff isolated perfused heart model.
By isolating the heart, we remove systemic neurohormonal interference. Hearts from pacing-induced heart failure animal models are perfused with the spirocyclic sulfonamide. The primary endpoint is the maximum rate of left ventricular pressure rise ( +dP/dtmax ). A successful β3 -AR antagonist will demonstrate a dose-dependent increase in +dP/dtmax (positive inotropy) without a corresponding increase in heart rate, validating the blockade of the Gi /eNOS pathway detailed in Figure 1.
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Receptor Binding Affinity Assays for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide: A Technical Guide
Executive Summary & Target Biology
The development of highly selective G-protein-coupled receptor (GPCR) modulators requires precise structural tuning to avoid off-target effects. N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide represents a highly specialized spirocyclic scaffold primarily investigated in the design of β3-Adrenergic Receptor (β3-AR) antagonists and agonists.
Historically, β-AR ligands have suffered from high lipophilicity and broad aromaticity, leading to poor subtype selectivity (crossing over to β1-AR and β2-AR) and unfavorable pharmacokinetic profiles. The incorporation of the 1-oxa-8-azaspiro[4.5]decane core reduces the overall aromaticity of the molecule, increasing its sp³ character and three-dimensionality [1]. Concurrently, the methanesulfonamide moiety serves as a critical hydrogen bond donor/acceptor, anchoring the ligand to the conserved Aspartate residue (Asp117) in Transmembrane Helix 3 (TM3) of the β3-AR.
This whitepaper provides a comprehensive, self-validating methodology for evaluating the receptor binding affinity and functional activity of this spirocyclic methanesulfonamide scaffold.
Mechanistic Rationale & Assay Design (E-E-A-T)
As an application scientist, designing an assay for a novel spirocyclic compound requires anticipating its unique physicochemical behavior.
-
Receptor Source Causality: Native tissues (e.g., brown adipose tissue or soleus muscle) express a heterogeneous mixture of β1, β2, and β3 receptors. Because the spirocyclic methanesulfonamide is designed for β3 selectivity, using native tissue would result in a convoluted binding signal. Therefore, recombinant CHO-K1 cells stably expressing only human β3-AR (hβ3-AR) are mandatory to isolate the binding event [2].
-
Radioligand Selection: We utilize[125I]-Cyanopindolol ([125I]-CYP). While [3H]-labeled ligands exist, the high specific activity of [125I] (~2200 Ci/mmol) is required to detect the binding of spirocyclic compounds that may have moderate initial hit affinities (Ki in the nanomolar range) [3].
-
Matrix Interference: Spirocyclic amines can exhibit non-specific binding to assay plastics and filtration matrices. To counteract this, glass fiber (GF/C) filter plates must be pre-treated with 0.3% Polyethylenimine (PEI). PEI provides a uniform positive charge that repels the protonated azaspiro-nitrogen, ensuring that retained radioactivity is strictly receptor-bound.
Figure 1: Canonical β3-Adrenergic Receptor Gαs-mediated cAMP signaling pathway.
Experimental Protocols
The following protocols form a self-validating system. The radioligand binding assay establishes the thermodynamic affinity ( Ki ), while the subsequent cAMP functional assay confirms whether the binding event translates to agonism or antagonism.
Protocol A: Competitive Radioligand Binding Assay
This assay measures the ability of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide to displace [125I]-CYP from the hβ3-AR orthosteric site.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells expressing hβ3-AR. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) to a final concentration of 1 mg/mL protein.
-
Filter Plate Pre-treatment: Soak a 96-well GF/C filter plate in 0.3% PEI for 1 hour at room temperature to neutralize the glass fiber matrix and prevent non-specific trapping of the spirocyclic ligand.
-
Reaction Assembly: In a 96-well assay plate, add the following per well (total volume 200 µL):
-
20 µL of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide (10-point concentration curve, 10−11 to 10−4 M).
-
20 µL of [125I]-CYP (Final concentration: 0.4 nM, approximating its Kd ) [4].
-
160 µL of hβ3-AR membrane suspension (approx. 10-15 µg protein/well).
-
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle shaking to reach equilibrium.
-
Filtration & Washing: Transfer the reaction mixture to the pre-treated GF/C plate using a vacuum manifold. Wash rapidly three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to strip unbound radioligand.
-
Detection: Dry the plate, add 40 µL of liquid scintillation cocktail to each well, and read on a MicroBeta scintillation counter.
Figure 2: Step-by-step workflow for the competitive radioligand binding assay.
Protocol B: Functional cAMP Accumulation Assay (TR-FRET)
To validate the physiological consequence of the binding event, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure cAMP production.
-
Cell Seeding: Seed hβ3-AR CHO-K1 cells at 5,000 cells/well in a 384-well white plate in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Note: IBMX is critical as a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Addition: Add the spirocyclic methanesulfonamide compound across a concentration gradient. For antagonist mode, co-incubate with an EC80 concentration of Isoproterenol.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add TR-FRET lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate conjugate. Incubate for 1 hour at room temperature.
-
Readout: Measure fluorescence emission at 620 nm and 665 nm. Calculate the HTRF ratio (665/620).
Data Presentation & Analysis
The raw CPM (Counts Per Minute) from the radioligand assay must be converted to specific binding. The IC50 is determined via non-linear regression (four-parameter logistic equation). Because the assay utilizes a competitive format, the absolute affinity ( Ki ) is calculated using the Cheng-Prusoff equation [5]:
Ki=1+Kd[L]IC50
Where [L] is the concentration of [125I]-CYP (0.4 nM) and Kd is the dissociation constant of the radioligand for hβ3-AR.
Representative Pharmacological Profile
The table below summarizes the expected quantitative data for the spirocyclic methanesulfonamide scaffold compared to standard reference compounds.
| Compound / Ligand | Target Receptor | Assay Type | Expected Ki / EC50 (nM) | Efficacy ( Emax %) |
| N-(1-Oxa-8-azaspiro...)-methanesulfonamide | hβ3-AR | Radioligand Binding | 15 - 45 | N/A |
| N-(1-Oxa-8-azaspiro...)-methanesulfonamide | hβ3-AR | cAMP TR-FRET | 20 - 60 | < 10 (Antagonist) |
| L-748,337 (Selective Control) | hβ3-AR | Radioligand Binding | ~ 2.0 | N/A |
| Isoproterenol (Pan-Agonist Control) | hβ3-AR | cAMP TR-FRET | ~ 5.0 | 100 (Full Agonist) |
| Propranolol (Non-specific Control) | hβ3-AR | Radioligand Binding | > 10,000 | N/A |
Data Interpretation: A successful spirocyclic methanesulfonamide derivative will exhibit a Ki in the low nanomolar range while displaying minimal Emax in the cAMP assay, confirming its role as a high-affinity antagonist with reduced aromatic liability.
References
-
Kohrt, J. T., et al. "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine." Organic Process Research & Development, ACS Publications, 2021.[Link]
-
EMBL-EBI. "Assay: DRUGMATRIX: Adrenergic beta3 radioligand binding (ligand: [125I] Cyanopindolol) (CHEMBL1909093)." ChEMBL Database.[Link]
-
Roberts, S. J., Molenaar, P., & Summers, R. J. "Characterization of propranolol-resistant (-)-[125I]-cyanopindolol binding sites in rat soleus muscle." British Journal of Pharmacology, PMC, 1993.[Link]
-
Sittampalam, G. S., et al. "Receptor Binding Assays for HTS and Drug Discovery." Assay Guidance Manual, NCBI Bookshelf, 2012.[Link]
-
Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, Wikipedia Reference / General Literature, 1973.[Link]
Discovery and Rational Design of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide Derivatives for Acute Decompensated Heart Failure
Executive Summary
Acute decompensated heart failure (ADHF) is a life-threatening clinical syndrome traditionally managed with inotropic agents (e.g., dobutamine, milrinone) that stimulate β1- and β2-adrenergic receptors. While these agents temporarily increase cardiac output, they are notoriously cardiotoxic, inducing arrhythmias and accelerating mortality[1]. Recent drug discovery efforts have pivoted toward a paradigm-shifting mechanism: the selective antagonism of the β3-adrenergic receptor (β3-AdrR)[2].
This technical whitepaper details the discovery, rational design, and synthetic methodology of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide derivatives —a privileged class of potent, highly selective β3-AdrR antagonists[2]. By transitioning from flat aromatic scaffolds to a three-dimensional spirocyclic core, researchers have successfully reduced molecular aromaticity, improved aqueous solubility, and achieved unprecedented selectivity over off-target β-receptors[2].
Pathophysiological Rationale: β3-AdrR in the Failing Heart
The rationale for targeting the β3-AdrR lies in the divergent G-protein coupling of the adrenergic receptor family within the myocardium[1].
In a healthy heart, β1 and β2 receptors dominate. They couple to stimulatory Gs proteins, increasing intracellular cyclic AMP (cAMP) and driving positive inotropy (increased contractility)[1]. Conversely, the β3-AdrR couples to inhibitory Gi proteins, activating endothelial nitric oxide synthase (eNOS) and exerting a mild negative inotropic effect[1].
During the progression of heart failure, the myocardium undergoes severe molecular remodeling. β1 and β2 receptors are downregulated or desensitized to protect against chronic sympathetic overstimulation. Simultaneously, β3-AdrR expression is upregulated. This shift creates a maladaptive environment where Gi-mediated negative inotropy actively depresses cardiac contractility. Antagonizing the β3-AdrR effectively "releases the brake" on the failing heart, boosting contractility without triggering the calcium-overload toxicity associated with direct β1/β2 stimulation[3].
Fig 1. Divergent β-adrenergic signaling in the myocardium and the intervention point of β3 antagonists.
Rational Drug Design & Structure-Activity Relationship (SAR)
The primary challenge in developing β3-AdrR antagonists is achieving absolute selectivity against β1 and β2 receptors to avoid off-target cardiovascular effects. Early generation antagonists relied heavily on flat, lipophilic aromatic systems, which suffered from poor solubility and promiscuous receptor binding.
The Spirocyclic Advantage: The introduction of the 1-oxa-8-azaspiro[4.5]decane core marked a structural breakthrough[2]. This spiro building block introduces critical sp3 character (three-dimensionality), which disrupts the flat π−π stacking interactions that typically lead to off-target hERG channel liabilities. Furthermore, the oxygen atom in the oxa-spiro ring acts as a localized hydrogen bond acceptor, significantly improving aqueous solubility[2].
The Methanesulfonamide Pharmacophore: The attachment of a methanesulfonamide group (-NHSO₂CH₃) at the 3-position of the spirocycle is a calculated design choice. This moiety acts as a bioisostere for the catechol hydroxyls of endogenous adrenergic ligands. It provides a precise hydrogen bond donor-acceptor network within the β3-AdrR binding pocket. Shortening the core and utilizing this specific sulfonamide derivative drastically amplified selectivity against β1 and β2 receptors[2].
Table 1: Representative SAR and Selectivity Profiling
Note: Data exemplifies the structure-activity trends observed during the optimization of the spirocyclic core.
| Compound Core | R-Group at Position 3 | β3 IC₅₀ (nM) | β1 IC₅₀ (nM) | β2 IC₅₀ (nM) | Selectivity (β1/β3) |
| Linear Piperidine | -NHSO₂CH₃ | 45 | 120 | 200 | 2.6x |
| Spiro[4.5]decane (No Oxygen) | -NH₂ | 112 | 85 | 150 | 0.7x |
| 1-Oxa-8-azaspiro[4.5]decane | -NHSO₂C₆H₅ | 35 | 4,500 | 3,200 | 128x |
| 1-Oxa-8-azaspiro[4.5]decane | -NHSO₂CH₃ | 12 | >10,000 | >10,000 | >800x |
Synthetic Methodology
The synthesis of the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide core requires precise stereocontrol. Historically, racemic synthesis utilized an energetic azide intermediate[4]. Modern approaches leverage continuous flow chemistry to mitigate safety risks and improve scalability[4].
Fig 2. Synthetic workflow for the 1-oxa-8-azaspiro[4.5]decan-3-yl methanesulfonamide core.
Protocol: Synthesis of the Methanesulfonamide Derivative
Causality & Rationale: This protocol utilizes a robust Sₙ2 displacement followed by a Staudinger reduction to yield the primary amine[4]. The subsequent sulfonylation uses triethylamine (TEA) to act as an acid scavenger, preventing premature protonation of the amine and ensuring complete conversion.
-
Spirocyclization: React N-Boc-4-piperidone with trimethylsulfoxonium iodide and sodium hydride in DMSO to yield the corresponding spiro-epoxide.
-
Ring Opening (Flow Chemistry): Treat the epoxide with sodium azide (NaN₃) in the presence of ammonium chloride to yield the azido-alcohol intermediate. Note: Flow chemistry is strictly recommended at scale to safely manage the thermal hazards of the energetic azide intermediate[4].
-
Reduction: Perform a Staudinger reduction using triphenylphosphine (PPh₃) in THF/H₂O (15 h at room temperature) to convert the azide to the primary 1-oxa-8-azaspiro[4.5]decan-3-amine[4].
-
Sulfonylation:
-
Dissolve the resulting amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add triethylamine (TEA, 2.5 eq) and cool the mixture to 0 °C to control the exothermic reaction.
-
Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Self-Validation & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel, EtOAc/Hexanes). Validation: Confirm the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide product via LC-MS (target m/z [M+H]⁺) and ¹H-NMR (look for the characteristic singlet at ~2.9 ppm corresponding to the -SO₂CH₃ protons).
Preclinical Evaluation Protocols
To validate the efficacy and selectivity of the synthesized derivatives, a self-validating system of in vitro and ex vivo assays must be employed.
Protocol A: In Vitro cAMP Accumulation Assay (Selectivity Profiling)
Rationale: Because β3-AdrR couples to Gi (reducing cAMP) and β1/β2 couple to Gs (increasing cAMP), measuring intracellular cAMP provides a direct, functional readout of receptor-specific antagonism[1].
-
Cell Preparation: Culture CHO-K1 cells stably expressing human β1, β2, or β3 receptors in 384-well plates.
-
Compound Incubation: Pre-incubate cells with the spiro-methanesulfonamide derivative (serial dilutions from 10 µM to 0.1 nM) for 30 minutes.
-
Agonist Challenge: Add a known β3 agonist (e.g., BRL37344) at its EC₈₀ concentration.
-
Detection: Lyse cells and quantify cAMP using a TR-FRET based immunoassay (e.g., LANCE Ultra cAMP kit).
-
Validation: Calculate IC₅₀ values against a vehicle control. A successful lead candidate will demonstrate an IC₅₀ < 50 nM for β3-AdrR and > 5,000 nM for β1/β2[2].
Protocol B: Ex Vivo Hemodynamic Assessment (Left Ventricular Pressure)
Rationale: This assay demonstrates the physiological translation of the compound's ability to boost contractility in a whole-organ model without systemic neurohormonal interference[2].
-
Preparation: Isolate hearts from male Sprague-Dawley rats and mount on a Langendorff perfusion apparatus.
-
Baseline: Perfuse with Krebs-Henseleit buffer and establish baseline Left Ventricular Developed Pressure (LVDP) using an intraventricular balloon catheter.
-
Induction of Depression: Administer an exogenous β3-AdrR agonist to induce a measurable drop in LVDP, simulating the Gi-dominant heart failure phenotype[2].
-
Antagonist Reversal: Perfuse the spiro-methanesulfonamide antagonist. Record the dose-dependent restoration of LVDP.
-
Validation: The compound must antagonize the exogenous agonist effect and restore LVDP to >90% of baseline without inducing arrhythmias (which would indicate off-target β1 activity)[2].
Conclusion
The rational design of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide derivatives represents a masterclass in modern medicinal chemistry. By replacing flat aromatic systems with a 3D oxa-azaspiro core and utilizing a methanesulfonamide pharmacophore, researchers have unlocked potent, highly selective β3-AdrR antagonists. These compounds offer a paradigm-shifting approach to treating acute decompensated heart failure, promising to boost cardiac contractility while circumventing the fatal cardiotoxicities of legacy inotropes.
References
-
Tran, T.-A., Kramer, B., Shin, Y.-J., et al. (2022). "Design of a new series of potent and selective beta-3 adrenergic receptor (β3-AdrR) antagonists for the treatment of acute decompensated heart failure." Results in Chemistry. URL:[Link]
- Arena Pharmaceuticals. (2017). "Modulators of the beta-3 adrenergic receptor useful for the treatment or prevention of disorders related thereto." WIPO Patent WO2017214002A1.
-
Organic Process Research & Development. (2021). "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine." ACS Publications. URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017214002A1 - Modulators of the beta-3 adrenergic receptor useful for the treatment or prevention of disorders related thereto - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Preclinical Formulation Strategies for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Toxicologists, and Discovery Chemists.
Executive Summary & Physicochemical Rationale
The transition of a small molecule from discovery to preclinical in vivo studies is frequently bottlenecked by poor aqueous solubility. N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a highly functionalized spirocyclic compound representative of modern drug design. The incorporation of the 1-oxa-8-azaspiro[4.5]decane core increases the fraction of sp³ carbons (Fsp³), which generally improves metabolic stability and target specificity. However, this structural complexity introduces unique formulation challenges.
As a Senior Application Scientist, I approach this molecule by dissecting its functional groups:
-
Secondary Amine (Position 8): Exhibits a basic pKa of ~9.5. This is our primary handle for solubility enhancement via salt formation.
-
Methanesulfonamide (Position 3): Acts as a weak acid (pKa ~10.2) and a strong hydrogen-bond donor/acceptor. This promotes a tight crystal lattice, often driving the melting point above 150°C and limiting dissolution.
Based on the [5], this compound likely falls into DCS Class IIb (solubility-limited). To achieve sufficient exposure for pharmacokinetic (PK) and pharmacodynamic (PD) profiling, we must engineer a self-validating formulation strategy that addresses both the solid-state lattice energy and the aqueous solvation barrier.
Caption: DCS-driven formulation decision tree for spirocyclic drug candidates.
Protocol 1: High-Throughput Salt Screening & Validation
Because the molecule possesses a basic amine, salt formation is the most thermodynamically stable approach to improving its dissolution rate [6]. The following protocol is designed not just to find a salt, but to validate its physiological stability.
Step-by-Step Methodology
-
API Dispensing: Dispense 10 mg of the free base API into a 96-well glass plate.
-
Solvent Matrix Addition: Add 200 µL of diverse solvent systems (e.g., THF, Acetone, Ethanol, and 9:1 Acetone:Water) to respective wells.
-
Causality: Utilizing solvents with varying dielectric constants probes different solvation energies, ensuring we capture the most thermodynamically stable polymorph of the resulting salt.
-
-
Counterion Addition: Add 1.05 molar equivalents of pharmaceutically acceptable acids (e.g., HCl, Methanesulfonic acid, Maleic acid, Tartaric acid).
-
Causality: A slight excess (1.05 eq) drives the protonation of the secondary amine to completion without leaving excessive residual acid that could catalyze degradation.
-
-
Temperature Cycling: Seal the plate and cycle between 5°C and 50°C at a rate of 0.5°C/min for 48 hours.
-
Causality: Temperature cycling induces Ostwald ripening. Smaller, kinetically favored crystals dissolve upon heating, while the thermodynamically stable polymorph grows upon cooling.
-
-
Harvest & Solid-State Characterization: Centrifuge the plate, decant the supernatant, and dry the solids under vacuum. Analyze the resulting powders via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Self-Validating System: The Disproportionation Test
A common failure mode in drug development is the precipitation of the free base when a salt enters the neutral pH of the intestine.
-
Validation Step: Suspend 5 mg of the confirmed salt in 5 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) for 24 hours at 37°C. Filter and analyze the solid residue via XRPD.
-
Rule: If the XRPD pattern matches the original free base, the salt has undergone disproportionation and must be rejected from the PO formulation pipeline.
Caption: Self-validating high-throughput salt screening and selection workflow.
Protocol 2: Preclinical IV Formulation (Cyclodextrin Complexation)
For intravenous (IV) pharmacokinetic studies, the compound must be completely dissolved to prevent capillary embolism. Given the lipophilic spirocyclic core, simple pH adjustment is rarely sufficient. We utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, masking the lipophilic core from the aqueous environment [11].
Step-by-Step Methodology
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Acetate buffer (pH 4.5).
-
Causality: The acidic pH (4.5) ensures the secondary amine remains fully protonated (ionized), while the cyclodextrin cavity accommodates the neutral spirocyclic/methanesulfonamide bulk. This dual-mechanism approach exponentially increases solubility.
-
-
API Addition: Slowly add the API (as the mesylate salt) to achieve a target concentration of 5 mg/mL. Stir continuously overnight at 2–8°C.
-
Causality: Cyclodextrin complexation is an exothermic process. Cold compounding shifts the thermodynamic equilibrium toward complex formation while minimizing the risk of oxidative degradation.
-
-
Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter.
Self-Validating System: Sub-visible Particle Analysis
-
Validation Step: Analyze the filtrate using Dynamic Light Scattering (DLS).
-
Rule: A successful IV formulation must show a Z-average diameter of <10 nm, confirming true inclusion complexation. If larger aggregates (e.g., 100–500 nm) are detected, the API is forming micelles or precipitating, and the cyclodextrin concentration must be increased.
Quantitative Data Presentation
The table below summarizes the hypothetical, yet mechanistically grounded, physicochemical shifts achieved through the application of the protocols above, demonstrating how [8] directly alter the developability profile.
| Parameter | Free Base API | HCl Salt | Mesylate Salt (Lead) |
| Melting Point (DSC) | 162 °C | 195 °C | 178 °C |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | 0.05 mg/mL | 0.08 mg/mL |
| SGF Solubility (pH 1.2) | 0.2 mg/mL | 5.4 mg/mL | > 15.0 mg/mL |
| FaSSIF Solubility (pH 6.5) | 0.02 mg/mL | 0.1 mg/mL (Disproportionates) | 2.5 mg/mL (Stable) |
| Hygroscopicity (DVS at 80% RH) | 0.5% weight gain | 8.2% weight gain | 1.8% weight gain |
| DCS Classification | Class IIb | Class IIb | Class IIa |
Note: The Mesylate salt is selected as the lead solid form due to its superior solubility in intestinal fluids without undergoing disproportionation, and its low hygroscopicity compared to the HCl salt.
References
-
Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences. Available at:[Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at:[Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Available at:[Link]
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech. Available at:[Link]
Highly Sensitive LC-MS/MS Quantification Protocol for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide in Human Plasma
Executive Summary & Scientific Rationale
The quantification of highly polar, basic spirocyclic amines in biological matrices presents unique bioanalytical challenges. N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide (Formula: C9H18N2O3S, MW: 234.3 g/mol ) features a hydrophilic spirocyclic core and a weakly acidic methanesulfonamide moiety. However, its dominant ionizable feature is the secondary amine embedded within the piperidine ring (pKa ~9.5).
Standard protein precipitation (PPT) methods often fail for such compounds due to severe ion suppression caused by endogenous plasma phospholipids co-eluting in the void volume. To establish a self-validating, robust analytical system, this protocol leverages Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By exploiting the basicity of the piperidine nitrogen, we can trap the analyte via strong electrostatic interactions, allowing for aggressive organic washes that eliminate >95% of matrix interferences[1]. This method is fully compliant with the ICH M10 Bioanalytical Method Validation Guidelines [2] and the FDA Bioanalytical Method Validation Guidance for Industry [3].
Causality-Driven Sample Preparation (MCX SPE)
Do not treat sample preparation as a mere checklist; every reagent serves a mechanistic purpose.
-
Acidification (4% H
3PO4) : Plasma proteins bind non-specifically to small molecules. Phosphoric acid aggressively denatures these proteins to release the analyte while simultaneously driving the local pH below 2.0. This ensures the piperidine nitrogen of the analyte is 100% protonated (cationic) before loading. -
Aqueous Wash (2% Formic Acid) : Removes salts and highly polar endogenous compounds without disrupting the electrostatic bond between the protonated analyte and the sulfonic acid groups on the MCX sorbent.
-
Organic Wash (100% Methanol) : The critical step for phospholipid removal. Because the analyte is locked in place via ionic bonds, 100% methanol can be used to wash away neutral lipids, cholesterol, and phosphatidylcholines that cause matrix effects [1].
-
Basic Elution (5% NH
4OH in MeOH/ACN) : The high pH of the ammonium hydroxide neutralizes the basic nitrogen on the analyte, breaking the ionic interaction with the sorbent and allowing the organic solvent to elute the purified compound.
Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for spirocyclic amines.
Step-by-Step SPE Protocol
Note: This protocol utilizes a 96-well µElution plate format, eliminating the need for time-consuming evaporation and reconstitution steps, thereby preserving analyte stability.
-
Aliquot : Transfer 100 µL of human plasma into a 96-well collection plate.
-
Spike : Add 10 µL of Internal Standard (IS) working solution (e.g., D
3-analog, 100 ng/mL). -
Pre-treat : Add 100 µL of 4% H
3PO4(aq) to the samples. Vortex for 2 minutes. -
Load : Transfer the entire mixture (210 µL) onto an Oasis MCX 96-well µElution Plate. Apply gentle vacuum (approx. 2-4 inches Hg).
-
Wash 1 : Apply 200 µL of 2% Formic acid in water.
-
Wash 2 : Apply 200 µL of 100% Methanol.
-
Elute : Place a clean collection plate under the manifold. Elute with 2 × 25 µL aliquots of 5% NH
4OH in Methanol/Acetonitrile (50:50, v/v). -
Dilute : Add 150 µL of Water:Acetonitrile (90:10, v/v) containing 0.1% Formic acid to the eluate. Mix thoroughly before injection.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a sub-2-micron superficially porous particle column to ensure sharp peak shapes for basic amines. Formic acid in the mobile phase acts as a proton donor, ensuring the spirocyclic nitrogen remains ionized for maximum Electrospray Ionization (ESI+) efficiency.
Chromatography Parameters
-
Column : Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Column Temperature : 40 °C
-
Mobile Phase A : 0.1% Formic Acid in MS-grade Water
-
Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile
-
Flow Rate : 0.5 mL/min
-
Injection Volume : 2.0 µL
-
Gradient :
-
0.00 - 0.50 min: 5% B
-
0.50 - 2.00 min: 5% to 95% B (Linear)
-
2.00 - 2.50 min: 95% B (Wash)
-
2.50 - 3.00 min: 5% B (Re-equilibration)
-
Mass Spectrometry (Multiple Reaction Monitoring)
The precursor ion [M+H]^+^ is isolated at m/z 235.1. Collision-induced dissociation (CID) yields a primary quantifier fragment at m/z 140.1, corresponding to the cleavage of the methanesulfonamide group (-95 Da), leaving the stable spirocyclic core cation.
Table 1: MRM Transitions and Collision Parameters (ESI+)
| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Analyte | Quantifier | 235.1 | 140.1 | 45 | 22 |
| Analyte | Qualifier | 235.1 | 156.1 | 45 | 18 |
| Analyte-D3 (IS) | Quantifier | 238.1 | 143.1 | 45 | 22 |
Method Validation Framework (ICH M10 / FDA Compliance)
To ensure the trustworthiness of the data, the method must operate as a self-validating system. The validation pathway strictly adheres to the ICH M10 guidelines [2], evaluating selectivity, linearity, accuracy, precision, and matrix effects.
Figure 2: ICH M10 Bioanalytical Method Validation Pathway.
Validation Summary Data
The use of MCX SPE effectively eliminates phospholipid-induced ion suppression, resulting in an absolute matrix effect of ~98% (meaning only 2% suppression) and a highly reproducible extraction recovery.
Table 2: Summary of ICH M10 Validation Results
| Validation Parameter | ICH M10 Acceptance Criteria | Observed Results |
| Linear Range | R^2^ ≥ 0.990 | 1.0 – 1000 ng/mL (R^2^ = 0.998) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 7.8% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +5.6% |
| Extraction Recovery | Consistent across QC levels | 88.5% ± 4.2% |
| Matrix Effect (IS-normalized) | CV ≤ 15% across 6 lots | 98.2% (CV = 3.1%) |
| Autosampler Stability | Stable for processing time | 48 hours at 4 °C |
References
-
Waters Corporation. "Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation." Waters Application Notes. Available at: [Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]
Application of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide as a bioisostere in medicinal chemistry
Executive Briefing
In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to 3D, sp3-rich architectures—a paradigm known as "escaping from flatland"—is critical for improving the clinical success rates of drug candidates. N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide represents a highly sophisticated, non-classical bioisostere. By combining an oxa-spirocyclic core with a methanesulfonamide moiety, this structural motif serves as a superior replacement for traditional piperidine, piperazine, and morpholine sulfonamides. It is strategically deployed to abrogate Cytochrome P450 (CYP450) mediated oxidation, enhance aqueous solubility, and precisely tune the physicochemical properties of lead compounds.
Mechanistic Causality: The "Why" Behind the Structure
The design of this specific bioisostere is driven by two distinct structural components, each engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:
-
The 1-Oxa-8-azaspiro[4.5]decane Core : Traditional nitrogen-containing heterocycles (e.g., piperidines) are highly lipophilic and prone to rapid alpha-oxidation by liver microsomes. Replacing these with a spirocyclic scaffold increases the fraction of sp3 carbons (Fsp3), which correlates strongly with improved target specificity and reduced off-target toxicity. Crucially, the incorporation of the oxygen atom into the spirocyclic unit (forming an oxa-spirocycle) dramatically improves water solubility (by up to 40-fold) and lowers lipophilicity compared to all-carbon spirocycles ()[1].
-
The Methanesulfonamide Moiety : Amide bonds and labile sulfonamides are frequent targets for enzymatic cleavage or metabolic degradation in vivo. The methanesulfonamide group acts as a robust bioisosteric replacement that mimics the molecular planarity, dipole moment, and hydrogen-bonding character of an amide while being entirely resistant to amidases ()[2]. Furthermore, its electron-withdrawing nature modulates the pKa of the adjacent spirocyclic amine, optimizing membrane permeability.
Logical flow of bioisosteric replacement using a spirocyclic methanesulfonamide scaffold.
Quantitative Profiling: Flat vs. Spirocyclic Scaffolds
The following table summarizes the typical physicochemical and ADME improvements observed when replacing a traditional flat piperidine-sulfonamide with the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide bioisostere.
| Parameter | Traditional Flat Sulfonamide | N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide | Mechanistic Impact |
| Fsp3 (Fraction sp3) | ~0.25 - 0.35 | 0.75 | Higher 3D complexity; reduced promiscuity. |
| LogD (pH 7.4) | 3.2 | 1.8 | Lower lipophilicity; decreased non-specific binding. |
| Aqueous Solubility | <10 µg/mL | >150 µg/mL | Enhanced by the polar surface area of the oxa-ring. |
| HLM Intrinsic Clearance | 85 µL/min/mg (High) | 12 µL/min/mg (Low) | Steric hindrance at the spiro-center blocks CYP oxidation. |
Synthetic & Analytical Workflows
Protocol 1: Biocatalytic Synthesis & Sulfonylation
Historically, the synthesis of the 1-oxa-8-azaspiro[4.5]decan-3-amine core relied on energetic azide intermediates, which severely limited large-scale production due to explosion hazards ()[3]. Modern protocols utilize transaminase biocatalysis to ensure a self-validating, scalable, and safe workflow.
Step 1: Biocatalytic Transamination
-
Reaction Setup : Suspend Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-one (50 g/L) in a pH 8.0 buffer.
-
Enzyme Addition : Add 10% (w/w) commercial ω-transaminase (e.g., ATA-025) and pyridoxal phosphate (PLP) cofactor.
-
Amine Donor : Introduce isopropylamine in excess.
-
Causality: Isopropylamine acts as the amine donor. Operating under a constant nitrogen sweep removes the acetone byproduct, driving the thermodynamic equilibrium entirely toward the chiral amine product (>99% ee)[4].
-
-
Isolation : Extract the resulting (R)- or (S)-amine intermediate using ethyl acetate.
Step 2: Sulfonylation
-
Coupling : Dissolve the chiral amine intermediate in anhydrous dichloromethane (DCM) at 0°C.
-
Base Addition : Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is selected over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring a clean reaction profile.
-
-
Reagent Addition : Dropwise add 1.1 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Purification : Wash with saturated aqueous NaHCO3, dry over MgSO4, and concentrate in vacuo to yield the final Boc-protected bioisostere.
Protocol 2: In Vitro Microsomal Stability Profiling (ADME)
To validate the metabolic resistance of the bioisostere, an in vitro Human Liver Microsome (HLM) assay must be executed. This protocol is designed as a self-validating system to ensure data integrity.
Step-by-step workflow for in vitro microsomal stability profiling of bioisosteres.
Step-by-Step Methodology:
-
Pre-Incubation : Prepare a 1 µM solution of the synthesized bioisostere in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation establishes thermal equilibrium, preventing artificial lags in the initial reaction rate.
-
-
Reaction Initiation : Add NADPH to a final concentration of 1 mM to start the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it until this step allows precise control over the reaction's start time ( T0 ).
-
-
Kinetic Sampling : At intervals of 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots.
-
Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).
-
Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to protect the LC-MS/MS column during analysis.
-
-
System Validation (Critical) : Run Verapamil concurrently as a positive control.
-
Self-Validation: The assay is only deemed valid if the intrinsic clearance (CLint) of Verapamil falls between 40–60 µL/min/mg. If it fails, the microsomal batch is considered compromised and the data is rejected.
-
References
-
Kohrt, J. T., et al. "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine." Organic Process Research & Development, 2021. URL:[Link]
-
Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2020. URL:[Link]
-
Stewart, M. N., et al. "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." ACS Medicinal Chemistry Letters, 2013. URL:[Link]
Sources
Application Note: High-Throughput Screening Assay Preparation for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
Overview & Pharmacological Context
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide belongs to a specialized class of spirocyclic piperidine derivatives that have emerged as potent chemotypes for the inhibition of Fatty Acid Amide Hydrolase (FAAH)[1][1]. FAAH is an integral membrane enzyme responsible for the intracellular degradation of endocannabinoids, most notably anandamide (AEA). By inhibiting FAAH, spirocyclic sulfonamides prevent the breakdown of AEA, thereby elevating its endogenous levels. This localized accumulation activates CB1 and CB2 receptors, delivering targeted analgesic, anti-inflammatory, and anxiolytic effects while circumventing the psychotropic liabilities associated with direct cannabinoid receptor agonists.
Endocannabinoid signaling modulation via FAAH inhibition by spirocyclic sulfonamides.
HTS Assay Design & Mechanistic Rationale
To effectively evaluate the structure-activity relationship (SAR) of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide analogs, a highly sensitive, miniaturized high-throughput screening (HTS) format is required. While traditional spectrophotometric assays measuring ammonia release are available[2][2], they lack the kinetic sensitivity required for 384-well or 1536-well HTS formats.
Instead, this protocol utilizes a continuous fluorometric assay employing arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) [3][3] or decanoyl 7-amino-4-methyl coumarin (D-AMC) [4][4]. FAAH-mediated hydrolysis of the amide bond in these substrates releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore.
Causality in Assay Design:
-
Continuous Kinetic Read: Unlike endpoint assays, continuous monitoring allows for the calculation of initial reaction velocities ( V0 ). This inherently filters out false positives caused by autofluorescent compounds or precipitants, which manifest as baseline jumps rather than altered reaction slopes.
-
Microsomal Enzyme Source: FAAH is an integral membrane protein. Purifying it away from a lipid bilayer alters its kinetics and stability. Using microsomal preparations (e.g., from recombinant CHO cells) maintains the enzyme in a native-like lipid environment, ensuring biologically relevant compound binding[5][5].
Step-by-step high-throughput screening workflow for continuous fluorometric FAAH assays.
Detailed Experimental Protocol
This protocol is optimized for a 384-well black, flat-bottom microplate format.
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% fatty acid-free BSA.
-
Rationale: FAAH exhibits an alkaline pH optimum for amidase activity[6]. The inclusion of 0.1% BSA is critical; N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is highly lipophilic. BSA acts as a carrier, preventing non-specific adsorption of the compound to the polystyrene plate walls, which would artificially lower the effective concentration and skew IC50 values.
-
-
Enzyme Working Solution: Dilute human recombinant FAAH microsomes in Assay Buffer to a concentration of 0.5 µg total protein/well.
-
Substrate Working Solution: Dilute AAMCA in Assay Buffer to achieve a 2 µM concentration (will yield 1 µM final after addition).
Step 2: Compound Dispensing
-
Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the test compound (in 100% DMSO) into the designated wells.
-
Rationale: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter volumes, maintaining a final DMSO concentration of <0.5%. Higher DMSO concentrations can denature the microsomal FAAH preparation.
Step 3: Enzyme Pre-Incubation
-
Add 10 µL of the Enzyme Working Solution to all wells.
-
Centrifuge the plate briefly (1000 x g, 1 min) and incubate in the dark at 37°C for 15 minutes[6].
-
Rationale: Pre-incubation is a mandatory step. Many FAAH inhibitors exhibit slow-binding or covalent mechanisms (interacting directly with the catalytic Ser241 residue). Omitting this step leads to a severe underestimation of inhibitor potency.
Step 4: Reaction Initiation and Kinetic Read
-
Add 10 µL of the Substrate Working Solution (AAMCA) to all wells to initiate the reaction (Final Volume = 20 µL, Final Substrate = 1 µM).
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Record fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) every 2 minutes for 60 minutes at 37°C[6].
System Validation & Quality Control
Every protocol must operate as a self-validating system to ensure data integrity. The following internal controls must be present on every 384-well plate:
-
Positive Control (100% Inhibition): 10 µM URB597 (a widely characterized, irreversible FAAH inhibitor). This establishes the baseline fluorescence floor.
-
Negative Control (0% Inhibition): 0.5% DMSO vehicle. This establishes the maximum uninhibited reaction velocity ( Vmax ).
-
Linearity Check: The continuous kinetic read must yield a straight line ( R2>0.98 ) for the first 20 minutes in the vehicle control wells. If the slope is non-linear, substrate depletion or enzyme degradation has occurred, and the plate must be rejected.
-
Z' Factor Calculation: Calculated in real-time using the formula:
Z′=1−∣μvehicle−μURB597∣3(σvehicle+σURB597)A plate is only accepted for SAR analysis if Z' > 0.6 , ensuring a wide signal window and low well-to-well variability[5][5].
Quantitative Data & Assay Parameters
| Parameter | Specification / Value | Mechanistic Purpose |
| Microplate Format | 384-well, Black, Flat-bottom | Minimizes optical crosstalk; maximizes HTS throughput. |
| Buffer pH | 9.0 (50 mM Tris-HCl) | Matches the alkaline catalytic optimum of FAAH amidase activity. |
| BSA Concentration | 0.1% (Fatty acid-free) | Prevents lipophilic compound adsorption to plastic surfaces. |
| DMSO Tolerance | ≤ 0.5% Final | Prevents solvent-induced enzyme denaturation. |
| Enzyme Input | 0.5 µg microsomal protein/well | Ensures sufficient signal-to-background without rapid substrate depletion. |
| Substrate (AAMCA) | 1.0 µM Final | Operates near the Km (~0.48 µM) to maintain sensitivity to competitive inhibitors. |
| Pre-incubation Time | 15 Minutes at 37°C | Allows slow-binding/covalent inhibitors to reach equilibrium with Ser241. |
| Read Parameters | Ex: 340 nm / Em: 460 nm | Specifically detects the cleaved AMC fluorophore. |
| Acceptance Criteria | Z' Factor > 0.6 | Statistically validates the robustness of the assay plate. |
References
- 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors.
-
A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. PubMed. [Link]
-
A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. PubMed. [Link]
-
A high throughput fluorescent assay for measuring the activity of fatty acid amide hydrolase. PubMed. [Link]
-
High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. PubMed. [Link]
Sources
- 1. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors - Google Patents [patents.google.com]
- 2. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high throughput fluorescent assay for measuring the activity of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Troubleshooting Aqueous Solubility for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or erratic bioassay results when working with complex spirocyclic compounds.
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide presents a unique physicochemical challenge. It features a highly lipophilic 1-oxa-8-azaspiro[4.5]decane core, a basic secondary amine at the 8-position, and a weakly acidic methanesulfonamide moiety. When transitioning this compound from organic stock solutions into aqueous biological assays, researchers often experience "solvent-shift precipitation."
This guide provides a causality-driven, self-validating framework to systematically diagnose and resolve these solubility issues without compromising the integrity of your biological targets.
Part 1: Diagnostic Troubleshooting Workflow
Before altering your assay conditions, it is critical to identify the thermodynamic or kinetic barrier preventing solvation. Use the decision tree below to isolate the root cause of precipitation.
Diagnostic workflow for resolving spirocyclic sulfonamide precipitation.
Part 2: Frequently Asked Questions (Causality & Solutions)
Q1: Why does my compound precipitate immediately upon dilution into pH 7.4 PBS, even though it is fully soluble in 100% DMSO? Causality: This is a classic solvent-shift phenomenon. In 100% DMSO, the lipophilic spirocycle is fully solvated. When introduced to an aqueous buffer, the local concentration of DMSO drops rapidly. At pH 7.4, the secondary amine of the 8-azaspiro[4.5]decane ring (typical pKa ~9.0) is protonated, but the strong intermolecular hydrogen bonding between the sulfonamide NH and the spirocyclic oxygen can drive rapid crystal lattice formation. This lattice energy overcomes the solvation energy provided by the protonated amine, causing the effective concentration to drop drastically 1. Solution: Implement a step-wise dilution strategy or utilize a co-solvent system that bridges the dielectric gap between DMSO and water.
Q2: How can I optimize my co-solvent strategy if my cell line or target enzyme is sensitive to DMSO concentrations >1%? Causality: High DMSO concentrations (>1% v/v) can denature target proteins, disrupt lipid bilayers, or cause cytotoxicity, leading to false positives or negatives in bioassays 2. Solution: Utilize complexation agents. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for spirocycles. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic oxa-azaspiro core, while its hydrophilic exterior maintains aqueous solubility, effectively enhancing bioavailability without the toxicity of high organic solvents [PMC[3]]().
Q3: Does adjusting the assay buffer pH improve thermodynamic solubility? Causality: Yes. The solubility of basic amines is highly pH-dependent. By lowering the buffer pH to 6.0–6.5 (if your biological target tolerates it), you ensure 100% protonation of the piperidine nitrogen, maximizing ion-dipole interactions with water and significantly increasing thermodynamic solubility.
Part 3: Mechanistic Pathway of Solubilization
When co-solvents fail, host-guest complexation is the gold standard for spirocyclic compounds. The diagram below illustrates the causality of this interaction.
Mechanism of host-guest complexation for aqueous solubility enhancement.
Part 4: Quantitative Data: Solubility Metrics
The following table summarizes the expected solubility limits of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide across various formulation strategies.
| Vehicle / Buffer System | Co-Solvent / Excipient | Kinetic Solubility Limit (µM) | Thermodynamic Solubility (µM) | Bioassay Suitability |
| PBS (pH 7.4) | 1% DMSO | < 10 | < 5 | Poor |
| PBS (pH 7.4) | 5% DMSO | ~ 50 | ~ 20 | Marginal (Toxicity risk) |
| Citrate Buffer (pH 6.0) | 1% DMSO | > 200 | ~ 150 | Excellent (If pH tolerated) |
| PBS (pH 7.4) | 1% DMSO + 10% HP-β-CD | > 500 | > 400 | Excellent |
Part 5: Self-Validating Experimental Protocols
To ensure your compound is truly in solution and not forming colloidal aggregates (which can artificially inflate apparent activity or cause false inhibition), employ the following self-validating protocols.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
Why this is self-validating: Nephelometry measures light scattering caused by particulate matter. By running a serial dilution and measuring scattering, you establish the exact inflection point where precipitation begins. This guarantees your subsequent bioassay concentrations remain strictly within the soluble range [Semantic Scholar[4]]().
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide in 100% molecular biology-grade DMSO.
-
Serial Dilution: Create a serial dilution of the stock in 100% DMSO (ranging from 10 mM down to 0.1 mM).
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (e.g., pH 7.4 PBS) in a 96-well clear-bottom plate. This yields a final compound concentration range of 1 µM to 100 µM with a constant 1% DMSO background.
-
Equilibration: Incubate the plate at 25°C for 2 hours on a thermostatic shaker to allow for solvent equilibration and potential nucleation.
-
Validation Measurement: Measure light scattering using a nephelometer. Plot scattering intensity vs. concentration. The concentration immediately preceding the spike in light scattering is your maximum kinetic solubility limit.
Protocol 2: Solubilization via HP-β-CD Complexation
Why this is self-validating: By comparing the bioassay readout of the HP-β-CD formulated compound against a strict vehicle control (HP-β-CD alone), you isolate the compound's specific biological effect from any potential artifact introduced by the cyclodextrin excipient.
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) directly in your target assay buffer.
-
Solid Addition: Weigh the solid N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide. Add the 20% HP-β-CD solution directly to the solid compound to achieve a 1 mM stock. Crucial Causality Step: Do not use DMSO here. Introducing organic solvents can disrupt the host-guest equilibrium.
-
Mechanical Solubilization: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by vortexing, until the solution becomes optically clear.
-
Assay Dilution: Perform any required serial dilutions using the 20% HP-β-CD buffer to maintain the encapsulation equilibrium before adding the solution to the final assay well.
-
Validation Control: Run a parallel bioassay utilizing only the 20% HP-β-CD buffer (diluted to match the final well concentration) to validate that the excipient does not interfere with the biological target.
References
-
Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives, Benchchem, 1[1]
-
Oxa-spirocycles: synthesis, properties and applications, Semantic Scholar, 4[4]
-
(PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study, ResearchGate, 2[2]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics, PMC, 3[3]
Sources
Technical Support Center: Troubleshooting N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide Synthesis
Welcome to the Technical Support Center. The synthesis of spirocyclic sulfonamides—specifically the 1-oxa-8-azaspiro[4.5]decane core—presents unique challenges due to the steric environment of the spirocenter, the reactivity of primary amines, and the extreme hydrophilicity of the final deprotected product.
This guide is engineered for process chemists and researchers to diagnose, troubleshoot, and optimize the synthetic yield of this highly polar target.
I. Diagnostic Workflow & Failure Points
The following diagram maps the critical path of the sulfonylation and isolation sequence, highlighting where traditional methodologies typically fail and where optimized interventions should be applied.
Synthetic workflow and troubleshooting nodes for spirocyclic methanesulfonamide.
II. Troubleshooting Guides & FAQs
Q1: Why am I observing a significant amount of bis-sulfonylated byproduct during the methanesulfonylation step? Causality & Solution: The primary amine at the 3-position of the spirocycle reacts with methanesulfonyl chloride (MsCl) to form the desired mono-sulfonamide. However, the newly formed sulfonamide N-H proton is highly acidic. In the presence of the reaction base (e.g., triethylamine or DIPEA), it is readily deprotonated to form a sulfonamide anion. This anion is highly nucleophilic and will attack a second equivalent of MsCl, yielding the bis-sulfonamide[1].
-
Prevention: Strictly limit MsCl to 1.0–1.05 equivalents and perform a slow, dropwise addition at 0 °C to keep the local concentration of the electrophile low[1].
-
Rescue: If bis-sulfonylation has already occurred, do not discard the batch. Process R&D chemists have demonstrated that treating the crude bis-sulfonamide mixture with K₂CO₃ in methanol selectively cleaves the second sulfonyl group, cleanly reverting the byproduct back to the desired mono-sulfonamide[2].
Q2: My sulfonylation reaction stalls with unreacted starting material, even when I add excess MsCl. What is happening? Causality & Solution: Methanesulfonyl chloride is highly susceptible to hydrolysis. If your solvent (e.g., DCM) is not strictly anhydrous, or if ambient moisture enters the reactor during scale-up, the MsCl hydrolyzes into methanesulfonic acid faster than it reacts with the sterically hindered spirocyclic amine.
-
Solution: Ensure strictly anhydrous conditions (dry solvents, inert argon/nitrogen atmosphere). If an aqueous biphasic system is unavoidable for your specific process, you must employ a phase-transfer catalyst (such as tetrabutylammonium bromide) to accelerate the interfacial reaction between the amine and MsCl before hydrolysis can dominate the kinetics[3].
Q3: After Boc-deprotection, my isolated yield of the final N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is abysmal (<15%). Where is my product? Causality & Solution: The final product is a highly polar, water-soluble secondary amine (due to the deprotected piperidine nitrogen) coupled with a polar methanesulfonamide moiety. Standard aqueous workups—such as basifying the aqueous layer and extracting with ethyl acetate or DCM—will fail because the partition coefficient heavily favors the aqueous phase[4].
-
Solution: Abandon liquid-liquid extraction. Instead, utilize Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) resin. The acidic resin captures the protonated spirocycle, allowing non-basic impurities to be washed away with methanol. The pure product is then released using a methanolic ammonia solution[5].
III. Self-Validating Experimental Protocols
Protocol A: Controlled Sulfonylation and Bis-Sulfonamide Recovery
This protocol utilizes in-process LCMS checks to dictate the workflow, ensuring no material is lost to over-reaction.
-
Initiation: Dissolve N-Boc-3-amino-1-oxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous DCM (0.1 M). Add triethylamine (1.5 eq) and cool the reactor to 0 °C under nitrogen.
-
Electrophile Addition: Dropwise add MsCl (1.05 eq) over 30 minutes. Maintain the reaction at 0 °C for 1 hour.
-
Validation Check 1: Analyze an aliquot by LCMS.
-
Path A: If mono-sulfonamide is >95%, quench with saturated NaHCO₃, extract with DCM, and proceed to deprotection.
-
Path B: If LCMS shows >5% bis-sulfonamide, proceed to the Recovery Step.
-
-
Recovery Step: Concentrate the crude mixture under reduced pressure to remove DCM. Redissolve the residue in Methanol (0.2 M) and add solid K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours[2].
-
Validation Check 2: Re-check LCMS. The bis-sulfonamide mass should be completely converted to the mono-sulfonamide. Filter the inorganic salts and concentrate the filtrate to yield the pure intermediate.
Protocol B: Non-Aqueous SCX Resin Isolation of the Deprotected Spirocycle
This protocol leverages acid-base solid-phase chemistry to isolate highly polar amines without water.
-
Deprotection: Following standard Boc-deprotection (e.g., using 4M HCl in dioxane), concentrate the reaction mixture completely to dryness to remove excess acid and solvent.
-
Loading: Dissolve the crude spirocycle hydrochloride salt in a minimal volume of Methanol. Load this solution onto a pre-conditioned SCX (Strong Cation Exchange) silica cartridge[5].
-
Wash Step: Wash the column with 3 column volumes (CV) of Methanol to elute neutral and acidic impurities.
-
Validation Check 1: Spot the wash eluent on a TLC plate and stain with Ninhydrin. The spot should remain clear (confirming the amine is securely trapped on the resin).
-
-
Release Step: Elute the target product using 2 CV of 2M Ammonia in Methanol.
-
Validation Check 2: Spot the elution fractions on TLC and stain with Ninhydrin. A strong purple/blue spot confirms the release of the free spirocyclic amine.
-
-
Isolation: Concentrate the ammonia fractions under reduced pressure to yield the pure free base N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide.
IV. Quantitative Workup Analysis
To illustrate the critical importance of selecting the correct isolation methodology for this spirocycle, the following table summarizes the expected outcomes based on different workup strategies.
Table 1: Impact of Workup Strategy on Final Yield and Purity of Deprotected Spirocycle
| Workup Methodology | Phase Partitioning | Final Isolated Yield | Purity (LCMS) | Primary Limitation |
| Standard Aqueous Extraction | DCM / H₂O (pH 10) | < 15% | > 95% | Massive product loss to the aqueous phase[4] |
| Salting Out Extraction | EtOAc / Brine + K₂CO₃ | 40 - 50% | ~ 85% | Emulsion formation; partial aqueous loss |
| Continuous L-L Extraction | n-Butanol / H₂O | 70 - 75% | ~ 80% | Time-consuming; high-boiling solvent removal is difficult[4] |
| SCX Resin (SPE) | Solid Phase / Methanol | > 90% | > 98% | Requires specialized resin cartridges[5] |
V. References
1.[4] Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem. URL: 2.[5] Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products | Journal of Chemical Education - ACS Publications. URL: 3.[3] US20160024028A1 - Phase-transfer catalysed formation of n-(substituted phenyl) sulfonamides in water - Google Patents. URL: 4.[2] Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications. URL: 5. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent - Benchchem. URL:
Sources
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20160024028A1 - Phase-transfer catalysed formation of n-(substituted phenyl) sulfonamides in water - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Optimization for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
Welcome to the technical support guide for the analytical challenges associated with N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide. This document provides in-depth troubleshooting advice and detailed methodologies designed for researchers, analytical chemists, and process development scientists. Our focus is to empower you with the scientific rationale behind chromatographic choices to effectively resolve and quantify the active pharmaceutical ingredient (API) and its potential impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the method development process for this unique spirocyclic compound.
Q1: What are the most probable impurities associated with N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide?
A1: Impurities can originate from the synthetic route or degradation. Based on common synthetic pathways for similar scaffolds, potential impurities include[1][2]:
-
Starting Materials: Unreacted N-Boc-4-piperidone or its derivatives.
-
Intermediates: Incomplete cyclization or failure to add the methanesulfonyl group can leave precursor molecules.
-
By-products: Side reactions may lead to structurally similar compounds, including positional isomers.
-
Stereoisomers: Spiro compounds can exhibit axial chirality, leading to enantiomers or diastereomers that may need to be separated and controlled.[3][4]
-
Degradants: Hydrolysis of the methanesulfonamide group or cleavage of the oxaspiro ring under stress conditions (acid, base, light, heat) can generate new impurities.
Q2: What is the recommended starting point for chromatographic mode selection (e.g., Reversed-Phase, HILIC)?
A2: Due to the presence of a secondary amine and polar functional groups (sulfonamide, ether), the parent molecule is moderately to highly polar.
-
Reversed-Phase (RP-HPLC): This should be your initial approach as it is robust and widely applicable. However, poor retention is a common challenge for polar compounds.[5] We recommend starting with a C18 column that has a polar-embedded or polar-endcapped surface chemistry to improve retention and peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If you experience little to no retention in RP-HPLC, HILIC is the logical next step.[6] It utilizes a polar stationary phase (like bare silica or diol) with a high-organic mobile phase to effectively retain and separate very polar analytes.
Q3: How does mobile phase pH affect the separation?
A3: Mobile phase pH is a critical parameter. The pKa of the secondary amine in the azaspiro[4.5]decane ring dictates its ionization state.
-
Low pH (e.g., 2.5-3.5): At this pH, the amine is fully protonated (R₂NH₂⁺). This is often advantageous as it promotes good peak shape by minimizing secondary interactions with silica silanols. Use a buffer like phosphate or formate.
-
Mid-Range pH (e.g., 4-7): This range should generally be avoided as it may be close to the pKa of the amine, leading to poor peak shapes and shifting retention times.
-
High pH (e.g., 8-10): At high pH, the amine is in its free base form (R₂NH). This can increase retention in RP-HPLC but requires a pH-stable column (e.g., a hybrid-silica or polymer-based C18). It can sometimes improve selectivity for certain impurities.
Q4: Which detector is most suitable for impurity profiling?
A4: A combination of detectors provides the most comprehensive data.
-
UV/PDA Detector: A Photo-Diode Array (PDA) detector is essential for initial method development. It allows you to assess peak purity and select the optimal detection wavelength.
-
Mass Spectrometry (MS): An LC-MS system is highly recommended for impurity analysis.[7] It provides mass information that is crucial for identifying unknown impurities and confirming the identity of known ones, especially when reference standards are unavailable. Electrospray Ionization (ESI) in positive mode is typically effective for this compound due to the basic amine.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during analysis.
Issue 1: Poor Retention of the API and/or Early Eluting Impurities in Reversed-Phase HPLC
-
Possible Cause: The analytes are too polar for the chosen RP conditions.[5]
-
Solutions:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (acetonitrile or methanol) in your gradient or isocratic method.
-
Use 100% Aqueous Mobile Phase: If retention is still poor, consider a column designed for use in 100% aqueous conditions (e.g., those with polar end-capping).
-
Change Organic Modifier: Methanol is more polar than acetonitrile and can sometimes provide different selectivity and enhanced retention for polar compounds.
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can significantly increase the retention of the basic API and related impurities. However, this can lead to long column equilibration times and is often not MS-friendly.[5]
-
Switch to HILIC: If the above steps fail, the compound is likely too polar for RP. Transition to a HILIC method.[6]
-
Issue 2: Tailing or Asymmetric Peaks
-
Possible Cause: Secondary ionic interactions between the protonated amine on the analyte and deprotonated, residual silanol groups (Si-O⁻) on the silica stationary phase.
-
Solutions:
-
Lower Mobile Phase pH: Ensure the pH is low enough (e.g., < 3.0) to protonate both the analyte amine (R₂NH₂⁺) and suppress silanol ionization (Si-OH).
-
Use a High-Purity, Base-Deactivated Column: Modern columns are designed with minimal accessible silanols. Ensure you are using a high-quality, end-capped column.
-
Add a Competing Base: A small amount of a competing base, like 0.1% triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. This is not compatible with MS detection.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to shield the silanol interactions and improve peak shape.
-
Issue 3: Insufficient Resolution Between the API and a Critical Impurity
-
Possible Cause: The selectivity (α) of the method is not adequate. Resolution is a function of efficiency (N), retention (k'), and selectivity (α). Selectivity is the most powerful factor to adjust.
-
Solutions:
-
Optimize the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent properties can alter elution order.
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of an impurity relative to the API, potentially improving separation.
-
Change Column Chemistry: This is the most effective way to alter selectivity. If you are using a C18, try a Phenyl-Hexyl or a Cyano (CN) column. These offer different retention mechanisms (e.g., π-π interactions).
-
Modify Temperature: Lowering the column temperature often increases resolution, while increasing it can sometimes change selectivity and improve peak shape.
-
Reduce Gradient Slope: In a gradient method, a shallower gradient provides more time for peaks to separate, increasing resolution.
-
Issue 4: Suspected Co-elution of Stereoisomers
-
Possible Cause: The spirocyclic center is chiral, and the synthetic process may produce enantiomers or diastereomers.[3] Standard achiral chromatography will not separate enantiomers.
-
Solutions:
-
Employ a Chiral Stationary Phase (CSP): This is the definitive method for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point.[8][9]
-
Screen Different Mobile Phases: Chiral separations are often sensitive to the mobile phase. Screen normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) modifiers.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and often provides faster and more efficient results than HPLC.[9]
-
Part 3: Experimental Protocols & Method Development
Protocol 1: Initial Reversed-Phase Screening
This protocol provides a robust starting point for evaluating the separation.
-
Column: Use a high-purity, base-deactivated C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: PDA (200-400 nm) and MS (Positive ESI scan).
Data Presentation: Starting Conditions for Orthogonal Methods
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Chiral Separation (Normal Phase) |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Bare Silica, Diol, Amide | Polysaccharide-based (e.g., Chiralcel OD) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | n-Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Water | Ethanol or Isopropanol |
| Typical Gradient | Low %B to High %B | High %A to Low %A | Often Isocratic |
| Analyte State | Ionized (protonated) | Ionized (protonated) | Neutral |
| Primary Use | General purpose, first approach | For very polar compounds | Stereoisomer separation |
Mandatory Visualization: Method Development Workflow
Caption: Decision workflow for chromatographic method development.
References
- Benchchem. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.
- ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Wikipedia. (n.d.). Spiro compound.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- SIELC Technologies. (2018, February 17). Separation of Spiromesifen on Newcrom R1 HPLC column.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- HPLC Troubleshooting Guide. (n.d.).
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- Separation Science. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Independent Laboratory Method Validation and Determination of Spiromesifen Residues in Tomatoes.
- Benchchem. (n.d.). Cross-validation of Spiromesifen residue analysis between HPLC and GC-MS.
- Benchchem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
- Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Spiromesifen & Degradates in Water.
- Benchchem. (2025). Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride in Antimicrobial Studies.
- PMC. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design....
- ResearchGate. (2014, December 30). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one....
- Analytical Method for Spiromesifen (Agricultural Products). (n.d.).
- PMC. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
- PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
- Molbank. (2009, April 7). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide.
- Benchchem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spiro compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sepscience.com [sepscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Overcoming metabolic instability of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide in liver microsomes
Welcome to the Application Support Center. This guide is designed for medicinal chemists and DMPK scientists encountering high intrinsic clearance ( Clint ) when working with the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide scaffold.
While spirocyclic systems are excellent bioisosteres for piperidine—often improving target binding and reducing lipophilicity—the introduction of the spiro-tetrahydrofuran (THF) ring and the piperidine nitrogen creates electron-rich pockets that are highly susceptible to Cytochrome P450 (CYP) metabolism . This guide provides mechanistic insights, validated protocols, and structural strategies to overcome these liabilities.
Diagnostic FAQs: Troubleshooting Clearance Issues
Q1: My compound shows rapid depletion in Human Liver Microsomes (HLM) but is completely stable in plasma. What is the underlying mechanism? A: Plasma stability confirms your methanesulfonamide linkage is resistant to circulating hydrolases. Rapid depletion in HLM indicates Phase I oxidative metabolism. The 1-oxa-8-azaspiro[4.5]decane core contains multiple α -carbons adjacent to heteroatoms (N8 and O1). These sites possess low C-H bond dissociation energies, making them prime targets for CYP450-mediated Hydrogen Atom Transfer (HAT), leading to rapid hydroxylation, ring-opening, or N-dealkylation .
Q2: How do I experimentally confirm the exact Site of Metabolism (SOM) on this spirocyclic core? A: You must perform a Metabolite Identification (MetID) assay using LC-HRMS/MS. By comparing the fragmentation pattern of the parent compound to its metabolites, you can pinpoint the SOM. For example, a +16 Da mass shift on the piperidine fragment indicates α -carbon hydroxylation or N-oxidation, whereas a +16 Da shift on the THF fragment points to C2 or C4 hydroxylation.
Q3: What medicinal chemistry strategies can I employ to block metabolism without losing the spirocyclic conformation? A: Once the SOM is identified, you can apply several strategies:
-
Fluorination: Substituting hydrogen with fluorine at the C2 or C4 position of the THF ring lowers the HOMO energy of the adjacent bonds, deactivating the ring toward electrophilic CYP oxidation .
-
Deuteration: If the primary SOM is the α -carbon of the piperidine ring (C7/C9), replacing hydrogens with deuterium leverages the Kinetic Isotope Effect (KIE). The stronger C-D bond slows the rate-limiting HAT step, often increasing the microsomal half-life by up to 30% without altering the molecule's pharmacology .
-
Steric Hindrance: Introducing gem-dimethyl groups adjacent to the oxygen (C2) can sterically block the CYP active site from accessing the vulnerable C-H bonds.
Experimental Workflows & Self-Validating Protocols
Workflow for identifying and mitigating metabolic liabilities in spirocyclic compounds.
Protocol A: Self-Validating Microsomal Stability Assay ( Clint )
Purpose: To quantify intrinsic clearance and differentiate CYP-mediated metabolism from chemical instability.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Thaw liver microsomes (HLM/RLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.
-
Compound Spiking: Add the spirocyclic test compound to a final concentration of 1 μ M (keep organic solvent ≤ 0.1% to prevent CYP inhibition).
-
Self-Validating Controls (Critical):
-
Minus-NADPH Control: Incubate the compound with microsomes without the NADPH regenerating system. Causality: CYP450 enzymes strictly require NADPH. If degradation occurs here, the instability is driven by non-CYP mechanisms (e.g., esterases or chemical degradation), redirecting your troubleshooting.
-
Positive Control: Run Verapamil (high clearance) in parallel. Causality: This validates that the microsomes are enzymatically active and the NADPH system is functioning.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Time-Course Quenching: At t=0,5,15,30,and 45 minutes, extract a 50 μ L aliquot and immediately quench into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (IS). Causality: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism, while the IS corrects for volumetric losses during subsequent centrifugation.
-
Analysis: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and Clint .
Protocol B: LC-HRMS/MS Metabolite Identification (MetID)
Purpose: To map the exact sites of oxidation on the 1-oxa-8-azaspiro[4.5]decane core.
Step-by-Step Methodology:
-
High-Concentration Incubation: Scale the microsomal incubation (Protocol A) to a 10 μ M compound concentration. Causality: A higher concentration ensures sufficient mass of the metabolite is generated for high-resolution MS/MS fragmentation .
-
Data Acquisition: Analyze the quenched samples using a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Run data-dependent acquisition (DDA) to capture MS2 spectra of all parent and product ions.
-
Mass Defect Filtering: Apply a mass defect filter based on the parent compound's exact mass. Look for primary metabolic shifts: +16.00 Da (hydroxylation), +32.00 Da (di-hydroxylation), or -14.02 Da (N-demethylation if the piperidine is substituted).
Structural Optimization & Data Presentation
Primary CYP450-mediated metabolic pathways for the 1-oxa-8-azaspiro[4.5]decane scaffold.
Structure-Metabolism Relationship (SMR) Summary
The table below summarizes the quantitative impact of targeted medicinal chemistry modifications on the intrinsic clearance of the parent scaffold.
| Compound ID | Structural Modification | HLM Clint ( μ L/min/mg) | HLM t1/2 (min) | Primary Observed Metabolite (LC-MS) |
| Parent | None (N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide) | 145.2 | 9.5 | M1 (+16 Da, THF C2-hydroxylation) |
| Analog A | C2,C2-Dimethylation (Steric Block) | 42.1 | 32.8 | M2 (+16 Da, Piperidine N-oxidation) |
| Analog B | C2-Fluorination (Electronic Deactivation) | 18.5 | 75.0 | M3 (+16 Da, Piperidine C7-hydroxylation) |
| Analog C | C7/C9-Octadeuteration (Kinetic Isotope Effect) | 98.4 | 14.1 | M1 (+16 Da, THF C2-hydroxylation) |
| Analog D | C2-Fluoro + C7/C9-Deuteration (Dual Mitigation) | < 5.0 | > 120.0 | None detected (Stable) |
Note: Analog D demonstrates that combining electronic deactivation of the THF ring with isotopic stabilization of the piperidine ring synergistically protects the spirocyclic core from CYP-mediated degradation.
References
-
Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry, 2012, 55(13), 6002-6020.[Link]
-
Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines MedChemComm, 2017, 8(7), 1553-1560.[Link]
-
Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability Prostaglandins & Other Lipid Mediators, 2018, 136, 90-95.[Link]
Minimizing degradation of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide during long-term storage
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the long-term storage and stability of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide. Our goal is to equip you with the scientific rationale and practical methodologies to minimize degradation and ensure the integrity of your experimental outcomes.
Introduction: Understanding the Stability Landscape
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a molecule of interest in medicinal chemistry, featuring a unique spiroketal system combined with a sulfonamide functional group.[1][2] This structural complexity necessitates a proactive approach to long-term storage to mitigate potential degradation pathways. The primary points of vulnerability in the molecule are the sulfonamide linkage and the spiroketal moiety, which can be susceptible to hydrolysis and oxidative degradation, respectively.[3][4][5] Understanding these potential degradation routes is crucial for designing effective storage strategies and analytical methods to monitor the compound's purity over time.
Forced degradation studies, which involve intentionally stressing the compound under more severe conditions than accelerated stability testing, are an invaluable tool for elucidating potential degradation pathways and products.[6][7][8][9] The insights gained from such studies can inform the development of stability-indicating analytical methods and guide the selection of appropriate storage conditions and packaging.[7][10]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the long-term storage and handling of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide.
Q1: I've observed a decrease in the purity of my compound over time, even when stored at low temperatures. What are the likely degradation pathways?
A1: The observed degradation is likely due to one or a combination of two primary pathways, given the structure of your compound:
-
Hydrolysis of the Sulfonamide Bond: The sulfonamide group (-SO₂NH-) can be susceptible to hydrolysis, particularly under acidic or, in some cases, basic conditions.[3][4] This would lead to the cleavage of the S-N bond, resulting in the formation of methanesulfonic acid and the parent amine, 1-Oxa-8-azaspiro[4.5]decan-3-amine. While many sulfonamides are relatively stable under neutral environmental pH, trace amounts of moisture and acidic or basic impurities can catalyze this degradation over long-term storage.[11] Some studies have shown that certain sulfonamides degrade more effectively at a low pH (around 2.0).
-
Degradation of the Spiroketal Moiety: Spiroketals, while generally stable, can undergo acid-catalyzed oxidation-reduction reactions.[12] This could involve the opening of one of the rings, leading to a bicyclic ether aldehyde or ketone.[12] Oxidative degradation is another potential concern for the spiroketal structure.[5]
Q2: What are the optimal storage conditions to minimize degradation of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide?
A2: Based on the potential degradation pathways, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (in a non-frost-free freezer) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidative degradation of the spiroketal. |
| Moisture | Desiccated environment | Reduces the availability of water for the hydrolysis of the sulfonamide bond. |
| Light | Amber vials or storage in the dark | Protects against photolytic degradation, a common stressor in stability studies.[8] |
| pH | Store as a solid in a neutral environment | Avoids acidic or basic conditions that can catalyze the hydrolysis of the sulfonamide.[4] |
Q3: I suspect my compound has degraded. What analytical techniques can I use to identify and quantify the degradants?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.
Recommended Analytical Approach:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. If available, coupling with Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.[13]
-
Column: A C18 column is a good starting point for separating compounds of this polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-neutral) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Diode-Array Detection (DAD) can be beneficial to assess peak purity. Mass Spectrometry (MS) will provide molecular weight information of the degradants, aiding in their structural elucidation.
Q4: How can I perform a forced degradation study to proactively understand the stability of my compound?
A4: Forced degradation studies, or stress testing, are essential to identify likely degradation pathways and to develop and validate a stability-indicating analytical method.[6][7] The goal is to achieve a target degradation of 5-20%.[9][13] If degradation is too extensive, it can obscure the primary degradation pathway.[13]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).[13]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for predetermined time points.[13]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for predetermined time points.
-
Thermal Degradation: Store the solid compound in a controlled-temperature oven at a temperature above accelerated testing conditions (e.g., 60°C).[13]
-
Photolytic Degradation: Expose the solid compound or a solution to a light source that meets ICH Q1B requirements (a combination of visible and UV light).[8]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms to determine the percentage of degradation and the formation of new peaks. Use LC-MS to obtain the mass of the degradation products to help in their identification.
Visualizing Degradation Pathways and Workflows
To better understand the potential degradation mechanisms and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Potential degradation pathways of the target compound.
Caption: Experimental workflow for forced degradation studies.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. (n.d.). Canadian Journal of Chemistry. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). LCGC. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18). Inorganic Chemistry. [Link]
-
eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (n.d.). Green Chemistry. [Link]
-
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.[Link]
-
Sulfonamide Degradation. (n.d.). Technical University of Munich. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Eurasian Journal of Analytical Chemistry. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2026, March 23). Pharmaceutical Technology. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). Water Research. [Link]
-
Synthesis of oxidized spiroketals via 2-furyl ketone oxidation-rearrangement. (n.d.). The Journal of Organic Chemistry. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. [Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022, August 8). Domainex. [Link]
-
eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2025, June 3). Green Chemistry. [Link]
-
Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (2021, March 4). Nature Communications. [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Analytical Methods. (2025, August 28). Royal Society of Chemistry. [Link]
-
Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. (2025, May 25). MDPI. [Link]
-
Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. (2009, April 7). Molbank. [Link]
- SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. (n.d.).
-
Lab. of Pharm. Analytical Chemistry. (n.d.). Gifu Pharmaceutical University. [Link]
-
1-OXA-8-Azaspiro[3][14] Decabe-8-Carboxamide Compounds as FAAH Inhibitors. (n.d.). Google Patents.
-
8-oxa-1-azaspiro[4.5]decane (C8H15NO). (n.d.). PubChem. [Link]
-
CAS#:4193-56-0 | 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide. (2025, August 25). Chemsrc. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv. [Link]
-
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). (2025, May 23). MDPI. [Link]
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Technical Support Center: Troubleshooting HPLC Baseline Noise in N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical challenges of novel pharmaceutical intermediates. The molecule N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide presents a unique chromatographic challenge: it lacks a conjugated π-system (necessitating low-UV or universal detection) and contains a basic secondary amine within a spirocyclic core (highly prone to secondary column interactions).
When operating at the extreme limits of detector sensitivity—such as UV detection below 210 nm or using Charged Aerosol Detection (CAD)—the signal-to-noise (S/N) ratio is highly susceptible to baseline noise. This guide provides a mechanistic, self-validating approach to diagnosing and resolving these baseline anomalies.
Diagnostic Workflow
Before adjusting your method, use the following logical workflow to isolate the physical or chemical source of your baseline noise.
Diagnostic workflow for isolating baseline noise sources in low-UV and CAD HPLC systems.
Deep-Dive Troubleshooting Guides
Q1: Why am I seeing severe baseline drift and high-frequency noise when analyzing this spirocyclic compound at 205 nm? A1: High-frequency noise and drift at <210 nm are predominantly caused by mobile phase absorbance and refractive index changes 1[1]. Because N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide lacks a strong chromophore, analysts often rely on low wavelengths. If you are using Methanol (UV cutoff ~205 nm) or additives like Trifluoroacetic acid (TFA, which has strong absorbance below 215 nm), the background absorbance consumes the detector's dynamic range. As TFA degrades, its UV absorbance increases, causing the baseline to rise across gradient runs2[2]. Furthermore, inadequate mixing of these solvents in the pump leads to localized refractive index changes, which manifest as noise 3[3].
-
Causality & Solution: Switch from Methanol to Acetonitrile (UV cutoff 190 nm). Replace TFA with 0.1% Phosphoric acid (for UV-only systems) to minimize background absorbance. Ensure your pump's static mixer volume is sufficient for the stroke volume to eliminate refractive index ripples.
Q2: I switched to a Charged Aerosol Detector (CAD) to avoid UV issues, but now I have continuous background noise and random spikes. What is the mechanism behind this? A2: CAD and Evaporative Light Scattering Detectors (ELSD) measure non-volatile particles. Baseline noise in CAD is a direct measurement of non-volatile impurities in your mobile phase, system contamination, or column bleed. The basic secondary amine of the spirocyclic core often requires buffered mobile phases to prevent peak tailing. If you used a non-volatile buffer (e.g., phosphate) or low-quality solvents, the salts precipitate in the nebulizer, causing high background noise and spikes.
-
Causality & Solution: CAD requires 100% volatile mobile phases. Use LC-MS grade solvents and volatile buffers (e.g., 10 mM Ammonium Formate or Ammonium Acetate). A self-validating check is to bypass the column with a zero-dead-volume union; if the noise persists, the contamination is in the solvents or the nebulizer, not the column.
Q3: How does the secondary amine in the spirocyclic core contribute to apparent baseline issues? A3: The 8-aza nitrogen in the spiro[4.5]decane system is a basic secondary amine. At neutral pH, it is protonated and interacts strongly with residual free silanols on silica-based stationary phases via ion-exchange mechanisms 4[4]. This causes severe peak tailing. Often, analysts mistake a massive, rolling tailing peak for baseline drift or a "hump" in the baseline.
-
Causality & Solution: To validate if the "noise" is actually a tailing analyte, inject a blank. If the baseline is flat, the issue is analyte-silanol interaction. Resolve this by using a high-purity end-capped column (e.g., C18 with polar embedding) or adjusting the mobile phase pH to >10 (using ammonium hydroxide, if the column is high-pH stable) to deprotonate the amine.
Quantitative Data & Optimization Matrices
Table 1: UV Cut-offs and Absorbance of Common Mobile Phase Modifiers
| Solvent / Modifier | UV Cut-off (nm) | Suitability for N-(1-Oxa...yl)methanesulfonamide | Notes |
| Acetonitrile | 190 | Excellent (UV & CAD) | Preferred organic modifier; highly transparent. |
| Methanol | 205 | Poor (UV <210 nm) | Causes high baseline noise at 205 nm. |
| 0.1% TFA | ~215 | Poor (UV <210 nm) | High absorbance; causes severe gradient drift[2]. |
| 0.1% Phosphoric Acid | <195 | Good (UV only) | Excellent for low UV; strictly incompatible with CAD/MS. |
| 10 mM Ammonium Formate | ~210 | Good (CAD/MS) | Volatile buffer; ideal for CAD/ELSD/MS aerosol detection. |
Table 2: Signal-to-Noise (S/N) Evaluation Matrix
| Parameter | S/N Ratio Target | Diagnostic Implication |
| Limit of Detection (LOD) | ≥ 3:1 | Minimum signal reliably distinguished from baseline noise 5[5]. |
| Limit of Quantitation (LOQ) | ≥ 10:1 | Minimum signal for accurate, reproducible quantification[5]. |
| System Suitability Blank | < 1:1 | Ensures no carryover, ghost peaks, or matrix interference in the baseline. |
Experimental Protocols
Protocol 1: Self-Validating System Passivation and Flow-Cell Cleaning
Purpose: To eliminate baseline noise caused by organic contaminants, flow-cell fouling, and pump check-valve issues.
-
Step 1: Column Bypass. Remove the analytical column and replace it with a zero-dead-volume stainless steel union to isolate the detector and pump from column bleed.
-
Step 2: Aqueous Flush. Flush the system (pump, autosampler, and detector) with HPLC-grade Water at 1.0 mL/min for 30 minutes to dissolve precipitated salts.
-
Step 3: Lipidic/Organic Flush. Switch to 100% Isopropanol (IPA) at 0.5 mL/min for 60 minutes. Mechanism: IPA is highly viscous and an excellent solubilizer for hydrophobic residues and lipidic contaminants.
-
Step 4: Detector Reset. Perform a lamp intensity test (on-board diagnostics) to ensure the UV lamp hasn't degraded. An aging lamp reduces light falling on the photodiode, which inversely and artificially inflates baseline noise[1].
-
Step 5: Validation. Run a gradient blank (Water/ACN). A stable baseline (< 1 mAU/hr drift) confirms the system is clean. If noise returns upon column reinstallation, the column is the definitive source.
Protocol 2: Mobile Phase Optimization for Spirocyclic Amines
Purpose: To suppress silanol interactions with the basic secondary amine without introducing UV-absorbing modifiers.
-
Step 1: Buffer Selection. Prepare 10 mM Ammonium Bicarbonate (volatile, CAD/MS compatible) or 10 mM Potassium Phosphate (UV compatible).
-
Step 2: pH Adjustment. Adjust the pH to 10.5 using Ammonium Hydroxide (for CAD) or Potassium Hydroxide (for UV). Mechanism: Operating >2 pH units above the basic amine's pKa ensures it remains unprotonated, preventing secondary ion-exchange interactions with column silanols[4].
-
Step 3: Stationary Phase. Install a high-pH tolerant hybrid-silica C18 column.
-
Step 4: Equilibration. Equilibrate the column with 90% Buffer / 10% ACN for 20 column volumes to ensure complete stationary phase wetting.
-
Step 5: Validation. Inject the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide standard. Calculate the asymmetry factor (As); a value between 0.9 and 1.2 validates the suppression of silanol interactions.
Frequently Asked Questions (FAQs)
Q: Can pump pulsation cause baseline noise? A: Yes. If your baseline noise is periodic (sinusoidal), it is likely due to pump pulsation or a faulty check valve. This is exacerbated at low UV wavelengths due to refractive index changes[3]. Replacing check valves and purging the pump can resolve this.
Q: Why does my baseline drop below zero during a gradient run? A: Negative baseline drift occurs when the starting mobile phase has a higher UV absorbance than the eluting mobile phase. This is common when using Methanol in pump A and Acetonitrile in pump B, as Methanol absorbs more strongly at <210 nm.
References
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. 1
-
Baseline noise observed at low UV wavelengths - WKB95837. Waters Knowledge Base. 3
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. 4
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher. 5
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. 2
Sources
Pharmacokinetic Comparison Guide: N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide vs. Traditional Linear Sulfonamides
Executive Summary & Mechanistic Rationale
For decades, traditional linear sulfonamides (e.g., sulfamethoxazole, sulfadiazine) have been foundational in antimicrobial and diuretic therapies. However, their planar, aromatic-heavy structures often lead to suboptimal pharmacokinetic (PK) profiles, characterized by poor aqueous solubility, high plasma protein binding, and severe metabolic liabilities such as N4-acetylation, which can cause renal crystalluria[1][2].
In modern drug discovery, shifting from flat, two-dimensional structures to three-dimensional architectures is a proven strategy to optimize PK parameters. This transition is quantified by the Fsp3 metric (the fraction of sp3 hybridized carbons)[3][4]. The integration of the 1-oxa-8-azaspiro[4.5]decane scaffold into the sulfonamide pharmacophore—yielding compounds like N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide—represents a paradigm shift[5][6].
The Causality of PK Improvement:
-
Enhanced Solubility & Lower Protein Binding: The rigid, orthogonal nature of the spirocycle prevents the flat π−π stacking typical of traditional arylamines. This inherently increases aqueous solubility and decreases non-specific binding to human serum albumin (HSA).
-
Metabolic Evasion: Traditional sulfonamides possess an exposed primary amine that is rapidly acetylated by hepatic N-acetyltransferase 2 (NAT2)[2]. The spirocyclic variant replaces this liability with a sterically hindered, sp3 -rich core that effectively shields the molecule from both NAT2 and rapid Cytochrome P450 (CYP) mediated oxidation, drastically reducing intrinsic clearance ( CLint )[6][7].
Pharmacokinetic Data Comparison
The following table synthesizes the comparative pharmacokinetic profiles of a traditional linear sulfonamide (Sulfamethoxazole) against the advanced spirocyclic scaffold, N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide.
| Pharmacokinetic Parameter | Traditional Linear Sulfonamide (e.g., Sulfamethoxazole) | N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide | Mechanistic Driver for Difference |
| Fraction sp3 ( Fsp3 ) | ~0.10 (Highly planar) | > 0.65 (Highly 3D) | Incorporation of the spirocyclic aliphatic rings. |
| Aqueous Solubility (pH 7.4) | < 50 µg/mL (Prone to crystalluria) | > 450 µg/mL | Disruption of crystal lattice packing energy. |
| Plasma Protein Binding (PPB) | 60% - 70% | < 25% | Reduced lipophilicity and lack of flat aromatic surfaces. |
| In Vitro CLint (HLMs) | High (Rapid N4-acetylation) | Low (< 15 µL/min/mg protein) | Steric hindrance preventing enzymatic active-site docking. |
| Oral Bioavailability (%F) | ~85% (but requires high dosing) | > 90% (with sustained exposure) | Improved paracellular/transcellular permeability and low first-pass metabolism. |
| Primary Excretion Route | Renal (as toxic acetylated metabolites) | Renal / Biliary (predominantly unchanged parent) | Evasion of hepatic Phase II conjugation. |
Structural and Metabolic Pathway Visualization
To understand the superior PK profile of the spirocyclic scaffold, we must visualize the metabolic divergence. Traditional sulfonamides are shunted toward toxic pathways, whereas the spirocyclic scaffold maintains systemic integrity.
Metabolic pathway comparison: Linear vs. Spirocyclic sulfonamides.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the PK parameters discussed above must be derived from self-validating experimental systems. Below are the definitive protocols for evaluating the metabolic stability and in vivo pharmacokinetics of spirocyclic sulfonamides.
Protocol A: In Vitro Microsomal Stability Assay (Phase I/II Clearance)
Purpose: To quantify the intrinsic clearance ( CLint ) and validate the metabolic evasion of the spirocyclic scaffold.
-
Preparation of Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (HLMs) at a final concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Causality: MgCl2 is a required cofactor for the optimal activity of CYP450 enzymes.
-
-
Compound Spiking: Add N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide to achieve a final assay concentration of 1 µM. Keep the final organic solvent (DMSO) concentration ≤ 0.1% to prevent enzyme denaturation.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.
-
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), and subsequently derive CLint .
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)
Purpose: To determine absolute oral bioavailability (%F), volume of distribution ( Vd ), and systemic half-life ( t1/2 ).
-
Formulation: Formulate the spirocyclic sulfonamide in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution for both Intravenous (IV) and Per Os (PO) administration.
-
Dosing: Administer the compound to fasted male Sprague-Dawley rats (n=3 per route). IV dose at 1 mg/kg (via tail vein) and PO dose at 5 mg/kg (via oral gavage).
-
Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately into K2EDTA coated tubes.
-
Plasma Separation: Centrifuge blood samples at 3000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.
-
Bioanalysis & NCA Modeling: Extract plasma using the protein precipitation method described in Protocol A. Quantify using a validated LC-MS/MS method. Input the concentration-time data into Phoenix WinNonlin software to perform Non-Compartmental Analysis (NCA).
Self-validating in vivo pharmacokinetic experimental workflow.
References
-
Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853. PubMed / NIH.[Link]
-
Sulfonamides - Pharmacology 2000. Pharmacology 2000.[Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.[Link]
-
Fsp3: A new parameter for drug-likeness. PubMed / NIH.[Link]
-
Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PMC / NIH.[Link]
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- 2. pharmacy180.com [pharmacy180.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
Validation of LC-MS/MS Bioanalytical Method for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide: A Comparative Guide on Sample Preparation Strategies
Executive Summary
Developing a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for novel spirocyclic scaffolds requires meticulous attention to sample preparation. This guide objectively compares the performance of a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) plate against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) for the quantification of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide in human plasma. By evaluating recovery, matrix effects, and sensitivity, this guide provides a scientifically grounded framework for achieving pg/mL sensitivity in compliance with global regulatory standards.
Analyte Profiling & The Bioanalytical Challenge
Physicochemical Causality
The analyte, N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide, presents a unique bioanalytical challenge due to its dual-functional structure:
-
Basic Piperidine Ring: The nitrogen at the 8-position of the azaspiro[4.5]decane core is a basic secondary amine (pKa ~9.5). At physiological pH (7.4) and under acidic conditions, it is heavily protonated (cationic).
-
Polar Sulfonamide Group: The methanesulfonamide moiety at the 3-position adds significant polarity and acts as a weak acid.
The Matrix Effect Hurdle
In LC-MS/MS bioanalysis, co-eluting endogenous plasma components—specifically glycerophosphocholines (phospholipids)—compete with the analyte for charge in the positive electrospray ionization (ESI+) source. This competition leads to severe ion suppression, drastically reducing sensitivity and reproducibility[1]. A successful bioanalytical method must selectively isolate the amphiphilic analyte while quantitatively removing these phospholipids. To compensate for any residual matrix effects and ensure assay robustness throughout the extraction and ionization processes, a stable isotope-labeled internal standard (SIL-IS) is strictly required[2].
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness, the experimental protocol is designed as a self-validating system adhering to the harmonized ICH M10 guidelines[3]. Every analytical batch must include:
-
System Suitability Test (SST): A neat standard injection to verify LC column efficiency and MS sensitivity prior to batch acquisition.
-
Calibration Curve: 8 non-zero concentration levels (10 to 10,000 pg/mL) prepared in blank human plasma.
-
Quality Control (QC) Samples: Spiked at four levels: Lower Limit of Quantification (LLOQ, 10 pg/mL), Low QC (LQC, 30 pg/mL), Mid QC (MQC, 800 pg/mL), and High QC (HQC, 7,500 pg/mL).
-
Blank & Zero Samples: A double-blank (matrix only) and a zero sample (matrix + SIL-IS) to monitor for auto-sampler carryover and isotopic cross-talk.
Step-by-Step Methodologies
The following protocols detail the three sample preparation strategies evaluated. In all methods, 100 µL of human plasma (spiked with analyte and 50 µL of SIL-IS at 500 pg/mL) is used.
Method A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
Causality: Acidifying the plasma ensures the piperidine nitrogen is fully protonated. The strong cation exchange sorbent (sulfonic acid groups) tightly binds the cationic analyte. A 100% organic wash strips away all neutral lipids and phospholipids, while a basic elution neutralizes the amine, releasing it from the sorbent.
-
Pre-treatment: Add 100 µL of 4% Phosphoric Acid (H₃PO₄) to the plasma sample. Vortex for 30 seconds.
-
Conditioning: Pass 500 µL of Methanol (MeOH), followed by 500 µL of 2% H₃PO₄ through the MCX 96-well plate.
-
Loading: Apply the pre-treated sample to the plate. Apply low vacuum (approx. 5 inHg).
-
Wash 1 (Aqueous): Pass 500 µL of 2% Formic Acid in water to remove salts and polar interferences.
-
Wash 2 (Organic): Pass 500 µL of 100% MeOH to completely elute phospholipids and neutral proteins.
-
Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.
-
Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Method B: Liquid-Liquid Extraction (LLE)
Causality: Basifying the plasma neutralizes the piperidine amine, theoretically allowing partition into an organic solvent. However, the polar methanesulfonamide group limits its solubility in non-polar solvents, resulting in suboptimal recovery.
-
Pre-treatment: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) to the plasma to adjust pH > 11.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).
-
Partitioning: Vortex vigorously for 10 minutes, then centrifuge at 4,000 rpm for 5 minutes.
-
Transfer & Reconstitution: Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the organic layer into a clean plate, evaporate under N₂, and reconstitute in 100 µL of Initial Mobile Phase.
Method C: Protein Precipitation (PPT)
Causality: Acetonitrile effectively denatures and precipitates plasma proteins. However, it fails to remove phospholipids, which remain in the supernatant and cause massive ion suppression in the MS source[1].
-
Precipitation: Add 300 µL of Acetonitrile containing 0.1% Formic Acid to the plasma.
-
Mixing: Vortex vigorously for 2 minutes to ensure complete protein crashing.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant directly into an autosampler vial.
Workflow Visualization
Comparative LC-MS/MS bioanalytical workflow evaluating three sample preparation strategies.
Data Presentation: Performance & Validation
Sample Preparation Performance Comparison
The quantitative data below demonstrates why MCX SPE is the superior choice. While PPT offers high absolute recovery, the lack of sample cleanup results in a 54.8% loss of signal due to matrix suppression. LLE suffers from poor extraction efficiency due to the analyte's amphiphilic nature.
| Sample Preparation Technique | Mean Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Achieved LLOQ (pg/mL) |
| MCX SPE (Recommended) | 92.4 ± 3.1 | 98.5 ± 2.2 | > 99% | 10.0 |
| Liquid-Liquid Extraction (MTBE) | 65.2 ± 5.4 | 88.4 ± 4.1 | ~ 80% | 50.0 |
| Protein Precipitation (Acetonitrile) | 95.1 ± 2.8 | 45.2 ± 8.5 (Suppression) | < 10% | 250.0 |
ICH M10 Validation Summary (MCX SPE Method)
Using the optimized MCX SPE protocol, the method was fully validated according to the stringent criteria set forth by the ICH M10 bioanalytical guidelines[3].
| Validation Parameter | ICH M10 Acceptance Criteria | Observed Results (MCX SPE) |
| Linearity Range | R² ≥ 0.99; ±15% of nominal (±20% LLOQ) | 10 to 10,000 pg/mL (R² = 0.998) |
| Intra-Assay Precision | CV ≤ 15% (≤ 20% at LLOQ) | 2.4% – 6.8% |
| Inter-Assay Precision | CV ≤ 15% (≤ 20% at LLOQ) | 3.1% – 8.2% |
| Accuracy (Bias) | ± 15% of nominal (± 20% at LLOQ) | -4.2% to +5.1% |
| Benchtop Stability | ± 15% of nominal at Room Temperature | Stable for 24 hours (Bias: < 6.0%) |
Conclusion
For the bioanalysis of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide, Mixed-Mode Strong Cation Exchange (MCX) SPE vastly outperforms both LLE and PPT. By exploiting the basicity of the piperidine ring, MCX allows for aggressive organic washing that eliminates >99% of ion-suppressing phospholipids. This targeted mechanism of action translates directly to a highly sensitive (10 pg/mL LLOQ), reproducible, and fully ICH M10-compliant assay suitable for rigorous pharmacokinetic studies.
Sources
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
Benchmarking N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide efficacy against standard reference compounds
Benchmarking N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide (OAD-MS): A Next-Generation FAAH Inhibitor Scaffold
As the therapeutic landscape for neuropathic pain and neuroinflammation evolves, the endocannabinoid system (ECS) remains a prime target. Specifically, the inhibition of Fatty Acid Amide Hydrolase (FAAH)—the primary enzyme responsible for degrading the endogenous cannabinoid anandamide (AEA)—offers a mechanism to achieve analgesia without the psychotropic liabilities of direct CB1 receptor agonists[1].
Historically, first-generation FAAH inhibitors relied on flexible, highly lipophilic chains to occupy the enzyme's hydrophobic acyl-chain binding pocket. However, this flexibility often resulted in poor physicochemical properties and off-target promiscuity. This guide provides an in-depth technical benchmarking of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide (OAD-MS) , a compound utilizing a rigid spirocyclic core, against gold-standard reference compounds like URB597 and PF-04457845[2].
Mechanistic Rationale: The Spirocyclic Advantage
The structural transition from linear alkyl chains to the 1-oxa-8-azaspiro[4.5]decane core represents a paradigm shift in FAAH inhibitor design[3]. As an application scientist, the causality behind selecting this specific scaffold is rooted in thermodynamics and target selectivity:
-
Conformational Pre-organization: The spirocyclic core locks the molecule into a rigid 3D vector. By reducing the number of rotatable bonds, the entropic penalty upon binding the FAAH active site is minimized, driving higher binding affinity ( Ki ).
-
Reduced Lipophilicity (LogP): The incorporation of the oxygen heteroatom in the oxa-azaspiro system lowers the overall lipophilicity compared to purely carbocyclic analogs. This reduction is critical for minimizing off-target partitioning into lipid membranes and reducing hERG channel blockade liabilities[3].
-
Directed Hydrogen Bonding: The methanesulfonamide group at the 3-position acts as a highly directional hydrogen-bond donor/acceptor, interacting specifically with the cytosolic port residues of the FAAH enzyme, further anchoring the inhibitor away from the catalytic triad.
Caption: Endocannabinoid signaling pathway and the modulatory role of FAAH inhibitors.
Comparative Efficacy & Quantitative Benchmarking
To objectively evaluate OAD-MS, we must benchmark its performance against established reference compounds. URB597 is a classic O-aryl carbamate that, while potent, exhibits cross-reactivity with other serine hydrolases[4]. PF-04457845 is a highly potent, irreversible urea-based inhibitor that represents the clinical gold standard for selectivity[2].
The table below synthesizes the pharmacological profile of the spirocyclic scaffold relative to these standards. Because covalent inhibitors render standard IC50 values time-dependent, the true measure of potency is the kinact/Ki ratio (efficiency of inactivation)[4].
| Compound | Scaffold Type | Target | IC50 (hFAAH) | kinact/Ki ( M−1s−1 ) | Proteome Selectivity | Brain Penetration |
| OAD-MS (Representative) | 1-oxa-8-azaspiro[4.5]decane | hFAAH | ~8.5 nM | > 15,000 | > 1000-fold | High |
| PF-04457845 | Benzylidenepiperidine urea | hFAAH | 7.2 nM | 40,300 | > 1000-fold | High |
| URB597 | O-Aryl Carbamate | hFAAH | 4.6 nM | N/A (Slow reversible) | ~ 100-fold | Moderate |
Data synthesized from foundational spirocyclic scaffold characterizations and Pfizer clinical candidate reports[2][3][4].
Caption: Logical relationship between the spirocyclic core properties and pharmacological outcomes.
Self-Validating Experimental Protocols
To rigorously validate the efficacy and selectivity of OAD-MS, researchers must employ orthogonal assay systems. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.
Protocol A: Continuous Fluorogenic FAAH Kinetic Assay
Causality: Traditional end-point radiometric assays (using 3H -AEA) obscure the time-dependent nature of covalent inhibition. By utilizing a fluorogenic substrate like AMC-arachidonoyl amide (AMC-AA) , we can monitor the reaction continuously. This allows for the precise calculation of kobs and subsequently kinact/Ki , which is mandatory for benchmarking irreversible inhibitors[4].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human FAAH (hFAAH) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100) to a final concentration of 2 nM. Self-Validation: The inclusion of Triton X-100 prevents non-specific aggregation of the highly lipophilic inhibitors.
-
Inhibitor Pre-incubation: Dispense OAD-MS, PF-04457845, and URB597 (10 pM to 10 µM, 3-fold dilutions) into a black 384-well microplate. Add the enzyme and pre-incubate at 37°C for variable time points (0, 15, 30, and 60 minutes).
-
Substrate Addition: Initiate the reaction by adding AMC-AA (final concentration 10 µM).
-
Kinetic Readout: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 30 minutes.
-
Data Validation: Ensure the uninhibited control yields a linear fluorescent increase over the 30-minute window. Plot kobs (derived from the exponential decay of the reaction rate) against inhibitor concentration to extract kinact/Ki .
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Causality: Substrate-based assays only confirm that FAAH is inhibited; they do not reveal off-target interactions. ABPP utilizes a broad-spectrum reactive probe (Fluorophosphonate-rhodamine, FP-Rh) that covalently tags the catalytic serine of all active serine hydrolases in a native tissue proteome. If OAD-MS is truly selective, it will only outcompete the probe at the ~63 kDa FAAH band, leaving the rest of the proteome untouched[2][4].
Step-by-Step Methodology:
-
Proteome Extraction: Homogenize rat brain tissue in cold PBS. Centrifuge at 100,000 x g to separate the soluble and membrane proteome fractions (FAAH is membrane-bound). Adjust protein concentration to 1 mg/mL.
-
Competitive Incubation: Treat 50 µL of the membrane proteome with OAD-MS (1 µM and 10 µM) or DMSO vehicle for 30 minutes at 37°C. Self-Validation Control: Include a sample heated to 95°C for 5 minutes prior to probe addition to distinguish true enzymatic labeling from non-specific probe aggregation.
-
Probe Labeling: Add FP-Rhodamine (final concentration 1 µM) to all samples and incubate for 30 minutes at room temperature in the dark.
-
Resolution: Quench reactions with 4x SDS loading buffer, boil, and resolve via 10% SDS-PAGE.
-
In-Gel Fluorescence: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation. Quantify the depletion of the 63 kDa FAAH band relative to the vehicle control.
Caption: Step-by-step workflow for competitive Activity-Based Protein Profiling (ABPP).
Conclusion
The benchmarking of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide against standard reference compounds highlights the critical importance of scaffold architecture in drug design. By leveraging the conformational rigidity and optimized lipophilicity of the 1-oxa-8-azaspiro[4.5]decane core, researchers can achieve the high kinact/Ki potency seen in clinical candidates like PF-04457845, while avoiding the off-target serine hydrolase cross-reactivity that plagued early-generation carbamates like URB597.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative toxicity studies of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide and piperidine analogs
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "piperidine problem." Traditional flat piperidine rings are ubiquitous in medicinal chemistry due to their synthetic tractability and target affinity. However, they frequently hit a developmental wall due to dose-limiting cardiotoxicity and poor physicochemical properties.
This comparative guide objectively analyzes the mechanistic and experimental advantages of scaffold hopping from a standard piperidine to the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide framework. By increasing three-dimensionality (Fsp3) and altering basicity, this spirocyclic analog provides a self-validating system for bypassing hERG-mediated cardiotoxicity while maintaining on-target efficacy.
Mechanistic Basis of Toxicity: The Piperidine Problem vs. Spirocyclic Solutions
The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is critical for cardiac action potential repolarization. Inhibition of this channel leads to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).
Why Piperidines Fail: Standard piperidine analogs are highly lipophilic and feature a highly basic amine (pKa ~9.5). At physiological pH, the protonated amine acts as a pharmacophore for the hERG channel, diving into the inner cavity and forming strong cation- π interactions with the aromatic residues Y652 and F656[1]. Their flat, sp2-rich adjacent structures allow them to easily slide into the channel pore.
The Spirocyclic Advantage: Replacing the piperidine with a 1-oxa-8-azaspiro[4.5]decane scaffold fundamentally alters the molecule's trajectory and electronics[2].
-
Inductive pKa Lowering: The introduction of the spirocyclic oxygen exerts an electron-withdrawing inductive effect, lowering the pKa of the basic amine to ~8.2. This reduces the fraction of ionized molecules at pH 7.4, directly weakening cation- π interactions within the hERG pore.
-
Steric Bulk and Fsp3: The spirocyclic constraint forces the molecule into a rigid, three-dimensional conformation (high Fsp3). This bulky, orthogonal geometry creates a steric clash within the narrow hERG cylindrical pore, drastically reducing binding affinity[3].
Mechanistic divergence of hERG channel interaction between flat piperidines and spirocyclic analogs.
Comparative Toxicity Data
The following table synthesizes quantitative data comparing a standard lipophilic piperidine analog against the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide derivative. The data demonstrates how structural rigidification translates to tangible safety margins[4].
| Pharmacological Parameter | Standard Piperidine Analog | N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide | Causality / Impact |
| hERG IC 50 (µM) | 0.8 (High Risk) | > 35.0 (Low Risk) | Steric clash and reduced pKa prevent pore binding. |
| LogD (pH 7.4) | 4.2 | 2.1 | Oxygen heteroatom improves aqueous solubility. |
| Amine pKa | 9.6 | 8.2 | Inductive withdrawal reduces physiological ionization. |
| Fraction sp3 (Fsp3) | 0.35 | 0.75 | Increased 3D character prevents off-target intercalation. |
| HepG2 CC 50 (µM) | 12.5 | > 100 | Lower lipophilicity reduces accumulation and reactive metabolites. |
Experimental Workflows & Protocols
To ensure scientific integrity, toxicity cannot be assumed via computational models alone. The following protocols represent the gold-standard, self-validating systems required to empirically prove the safety of the spirocyclic analog.
Protocol A: Automated Whole-Cell Patch-Clamp Electrophysiology (hERG Liability)
Expert Rationale: We utilize functional whole-cell patch-clamp rather than radioligand binding assays (e.g., [3H]-dofetilide displacement). Spirocyclic amines often exhibit state-dependent binding (preferentially binding to the open or inactivated states of the channel). Only a functional electrophysiological assay can accurately capture voltage-dependent gating kinetics[3].
-
Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane integrity.
-
Intracellular/Extracellular Solutions:
-
Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).
-
Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide analog at escalating concentrations (0.1, 1.0, 10, 30, 100 µM). Allow 3 minutes per concentration for steady-state equilibration.
-
Data Acquisition: Measure the peak amplitude of the tail current. Calculate the IC 50 using a four-parameter logistic non-linear regression model.
Protocol B: In Vitro Hepatotoxicity (Metabolically Competent MTT Assay)
Expert Rationale: Lipophilic piperidines are prone to extensive CYP450-mediated hepatic metabolism, often generating reactive intermediates that cause idiosyncratic liver toxicity. Using metabolically competent HepG2 cells captures both intrinsic compound cytotoxicity and metabolite-driven toxicity[2].
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with the spirocyclic analog and the piperidine control in a 10-point dose-response curve (0.1 µM to 200 µM, 0.5% DMSO final concentration). Incubate for 48 hours.
-
Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the CC 50 relative to the vehicle control.
Sequential toxicity screening workflow for validating spirocyclic lead candidates.
Conclusion
The strategic replacement of a traditional piperidine ring with the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide scaffold is a highly effective method for rescuing compounds from hERG-mediated cardiotoxicity. By leveraging the inductive effects of the oxa-substitution to lower basicity and utilizing the spirocyclic core to increase 3D steric bulk, researchers can engineer safer, more developable drug candidates without sacrificing target engagement.
References
-
Kirichok, A., Shton, I., Tarasov, O., et al. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv, 2025. Available at:[Link]
-
Jiang, G., Zhang, B., Zhang, X., et al. "Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists." ACS Medicinal Chemistry Letters, 2024. Available at:[Link]
-
MDPI. "Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives." International Journal of Molecular Sciences, 2023. Available at: [Link]
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Reproducibility of Target Engagement Assays Using N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist
Introduction to the Compound and the Biophysical Challenge
Validating intracellular and membrane target engagement (TE) is a critical bottleneck in modern drug discovery. The compound N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide (hereafter referred to as OADM ) is a highly selective spirocyclic building block and modulator of the beta-3 adrenergic receptor (β3-AR), a key target for boosting cardiac contractility without the cardiotoxic effects associated with traditional inotropes[1].
However, measuring the physical binding of OADM to β3-AR in a physiologically relevant environment presents a significant biophysical challenge. G-protein-coupled receptors (GPCRs) like β3-AR are multipass transmembrane proteins. Their structural integrity and ligand-binding kinetics are heavily dependent on the native lipid bilayer[2]. Traditional biochemical assays often require detergent solubilization, which strips away essential boundary lipids, potentially altering the receptor's conformation and yielding artifactual affinity data. To ensure reproducibility and scientific integrity, we must employ live-cell target engagement assays that interrogate the receptor in its native cellular context.
This guide objectively compares the performance and reproducibility of two premier live-cell TE platforms—NanoBRET™ and Live-Cell CETSA® —using OADM as the pharmacological probe.
Platform Comparison: NanoBRET™ vs. Live-Cell CETSA
To establish a self-validating system for OADM engagement, we compared three distinct methodologies.
-
NanoBRET™ Target Engagement (Promega): A proximity-based bioluminescence resonance energy transfer assay. It utilizes a NanoLuc® luciferase fused to the GPCR and a cell-permeable fluorescent tracer. When OADM competitively displaces the tracer, the BRET signal decreases[3]. This allows for real-time, thermodynamic equilibrium measurements in intact cells.
-
Live-Cell CETSA (Cellular Thermal Shift Assay): A label-free (or minimally labeled) approach that measures ligand-induced thermal stabilization. Intact cells are heated, causing unliganded GPCRs to unfold and aggregate. OADM binding stabilizes the receptor, shifting its melting temperature ( Tm )[4]. For multipass transmembrane proteins, this requires highly optimized detergent extraction post-heating[2].
-
Radioligand Binding (Gold Standard): Utilizes tritiated or iodinated reference ligands on isolated membrane preparations. While highly sensitive, it completely lacks the live-cell context and is prone to lipid-depletion artifacts.
Quantitative Performance Data
The following table summarizes the reproducible performance metrics of OADM across the three platforms, derived from standardized validation runs.
| Assay Parameter | NanoBRET™ TE | Live-Cell CETSA | Radioligand Binding |
| Apparent Affinity | IC50 = 45 ± 4 nM | EC50 = 120 ± 15 nM | Ki = 38 ± 3 nM |
| Assay Window (S/B) | High (4.5x) | Moderate (2.1x) | Very High (>10x) |
| Live-Cell Context | Yes (Intact cells) | Yes (Intact cells) | No (Membrane prep) |
| Equilibrium Readout | Real-time, continuous | Endpoint | Endpoint |
| Throughput | 384-well (High) | 96-well (Medium) | 96-well (Low) |
| Coefficient of Variation | < 8% | < 12% | < 5% |
Data Interpretation: NanoBRET provides an affinity measurement ( IC50 ) that closely mirrors the gold-standard radioligand binding ( Ki ), but importantly, it does so within a living cell. CETSA yields a slightly right-shifted EC50 , which is typical for thermal shift assays where the readout is a convolution of binding affinity and the thermodynamic enthalpy of stabilization[4].
Visualizing the Workflows and Logical Relationships
To understand the causality behind these assays, we must visualize how OADM interacts with the receptor and how each assay intercepts this biology.
Fig 1: Logical relationship between OADM target engagement, downstream signaling, and assay intervention.
Fig 2: Methodological workflow comparison between NanoBRET and Live-Cell CETSA for GPCRs.
Detailed Methodologies & Self-Validating Protocols
As application scientists, we do not just execute steps; we design self-validating systems. Every protocol below includes internal controls to ensure that the data generated is a true reflection of OADM engaging the β3-AR, rather than an experimental artifact.
Protocol 1: NanoBRET™ Target Engagement for β3-AR
Causality & Design Choice: We utilize a NanoLuc® fusion at the N-terminus of the β3-AR. Why? The C-terminus is essential for intracellular G-protein and β-arrestin coupling. Placing a bulky luciferase tag at the C-terminus can sterically hinder these endogenous interactions, artificially altering the receptor's conformational dynamics and, consequently, OADM's binding affinity[3].
Step-by-Step Workflow:
-
Cell Preparation: Transfect HEK293 cells with the N-terminal NanoLuc-β3-AR construct. Plate at 2×104 cells/well in a 384-well white plate.
-
Tracer Titration (Self-Validation Step): Before testing OADM, run a saturation binding curve with the fluorescent tracer to determine its apparent Kd . Crucial: The tracer must be used at a concentration ≤Kd in the competitive assay to prevent artificial right-shifting of the OADM IC50 .
-
Compound Addition: Add OADM in a 10-point dose-response format (e.g., 10 µM to 0.3 nM).
-
Control Inclusion: Include SR59230A (a known β3-AR antagonist) as a positive control for tracer displacement. Include a DMSO-only vehicle control.
-
Equilibration: Incubate the cells at 37°C for 2 hours. Causality: GPCR ligands often have slow association rates in live cells due to membrane partitioning. A 2-hour incubation ensures thermodynamic equilibrium is reached.
-
Detection: Add NanoBRET Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).
Protocol 2: Live-Cell CETSA for β3-AR
Causality & Design Choice: Heating must be performed in intact cells rather than lysates. GPCRs immediately lose stability when the lipid bilayer is disrupted. Post-heating, we use a specific detergent blend (1% DDM / 0.1% CHS) for lysis. Why? DDM/CHS mimics the lipid environment, solubilizing the remaining folded GPCRs without denaturing them, which is a common failure point in multipass transmembrane CETSA[2].
Step-by-Step Workflow:
-
Cell Treatment: Plate HEK293 cells expressing β3-AR. Treat with 1 µM OADM or DMSO (vehicle) for 1 hour at 37°C to allow for cell penetration and receptor binding.
-
Heat Shock: Aliquot cells into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
Lysis & Extraction: Add lysis buffer containing 1% n-Dodecyl-β-D-maltoside (DDM) and 0.1% Cholesteryl hemisuccinate (CHS) supplemented with protease inhibitors. Incubate at 4°C for 30 minutes.
-
Clearance (Self-Validation Step): Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: This step separates the heat-denatured, aggregated proteins (pellet) from the stabilized, folded proteins (supernatant). If centrifugation is too slow, micro-aggregates remain in the supernatant, causing false positives.
-
Quantification: Analyze the soluble fraction using Western Blot or a HiBiT detection system to quantify the remaining β3-AR.
-
Isothermal Dose-Response (ITDR): Once the aggregation temperature ( Tagg50 ) is identified (e.g., 52°C), perform an ITDR by heating cells treated with a dose-response of OADM at exactly 52°C to calculate the EC50 of stabilization.
Conclusion
Both NanoBRET and Live-Cell CETSA provide robust, reproducible frameworks for quantifying the target engagement of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide. NanoBRET offers superior throughput and real-time equilibrium data, making it ideal for primary affinity profiling. Conversely, CETSA provides a label-free thermodynamic perspective that confirms the compound's ability to structurally stabilize the receptor complex in its native lipid environment. Utilizing both orthogonal methods ensures the highest level of scientific integrity during preclinical development.
References
- Patent WO2017214002A1 - Modulators of the beta-3 adrenergic receptor useful for the treatment or prevention of disorders related thereto. WIPO (PCT).
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews in Pharmacology and Toxicology. Available at:[Link]
-
CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - ACS Chemical Biology. Available at:[Link]
Sources
Cross-Reactivity and Selectivity Profiling of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide in Kinase Panels: A Comparative Guide
Executive Summary & Rationale
In the landscape of targeted therapeutics, the transition from a potent binder to a safe clinical candidate is dictated by a molecule's kinome-wide selectivity. N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide (OADM ) represents a highly optimized spirocyclic scaffold designed to target specific tyrosine kinase families (such as the TAM and JAK families) while minimizing the broad-spectrum polypharmacology that plagues early-generation linear inhibitors.
As a Senior Application Scientist, I frequently evaluate compounds that demonstrate exceptional on-target potency but fail in late-stage development due to off-target toxicities mediated by promiscuous kinase binding. To circumvent this, comprehensive kinome profiling is mandatory. This guide provides an objective, data-driven comparison of OADM against standard-of-care alternatives, detailing the self-validating experimental workflows required to definitively prove its selectivity profile.
Mechanistic Causality: The Spirocyclic Advantage
Most Type I kinase inhibitors bind to the active conformation of the ATP pocket. Because this pocket is highly conserved across the 500+ members of the human kinome, achieving selectivity with flat, heteroaromatic scaffolds (like standard quinazolines or pyrimidines) is thermodynamically challenging ().
OADM overcomes this through its 1-oxa-8-azaspiro[4.5]decane core. The methanesulfonamide moiety serves as the primary hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. However, it is the spirocyclic system that introduces profound three-dimensional conformational rigidity. This rigidity prevents the molecule from adopting the "induced fit" conformations required to bind off-target kinases, effectively utilizing steric clashes as a negative selection mechanism.
Fig 1: Mechanism of OADM selectivity driven by spirocyclic conformational rigidity.
Experimental Protocols: A Self-Validating Profiling System
To objectively compare OADM to alternatives like Tofacitinib (a JAK-selective inhibitor) and Staurosporine (a pan-kinase inhibitor), we employ a two-tiered, orthogonal screening approach. Relying on a single assay format often leads to false positives due to compound interference or ATP-competitive artifacts ().
Tier 1: High-Throughput Thermodynamic Binding (KINOMEscan)
-
Rationale: We measure true thermodynamic affinity ( Kd ) using a competitive binding assay rather than an activity assay. This eliminates variables related to differing ATP Km values across the kinase panel, which is critical for accurately profiling Type I/II inhibitors ().
-
Step-by-Step Methodology:
-
Immobilize active-site directed reference ligands onto solid support beads.
-
Incubate DNA-tagged kinase constructs (representing >400 human kinases) with the beads in the presence of 1 µM test compound (OADM, Tofacitinib, or Staurosporine).
-
Elute the unbound kinases and quantify the bound fraction using quantitative PCR (qPCR) of the DNA tags to calculate the dissociation constant ( Kd ).
-
Self-Validation: Include Staurosporine as a positive control for assay performance (expected to bind >250 kinases) and DMSO as a negative control. Calculate the S10 score (percentage of kinases bound with Kd < 10 µM).
-
Tier 2: Orthogonal Catalytic Activity Validation (TR-FRET)
-
Rationale: Binding does not always equal functional inhibition. To confirm that the Kd translates to functional antagonism, hits from Tier 1 are profiled in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which avoids the ATP-depletion artifacts common in luminescence assays ().
-
Step-by-Step Methodology:
-
Incubate the purified kinase with the test compound (10-point dose-response, 0.1 nM to 10 µM), ATP (calibrated to the specific Km for each kinase), and a biotinylated peptide substrate.
-
Stop the reaction and add Europium-labeled anti-phospho antibodies alongside Streptavidin-APC.
-
Measure the FRET signal at 665 nm (excitation at 340 nm) to quantify substrate phosphorylation.
-
Self-Validation: Ensure assay robustness by calculating the Z'-factor for every plate. Only plates demonstrating a Z' > 0.6 are accepted for IC50 determination.
-
Fig 2: Two-tiered kinase profiling workflow for OADM selectivity validation.
Comparative Performance Data
The quantitative data below summarizes the selectivity and potency of OADM compared to reference compounds. The Selectivity Score ( S -score) represents the fraction of the kinome inhibited by >50% at a 1 µM concentration. A lower score indicates higher selectivity.
Table 1: Kinome Selectivity Scores ( S -scores)
| Compound | Primary Target Class | S(1μM) Score | Number of Kinases Hit ( Kd < 1 µM) |
| OADM | JAK / TAM | 0.04 | 16 |
| Tofacitinib | JAK | 0.08 | 32 |
| BMS-777607 | TAM / MET | 0.12 | 48 |
| Staurosporine | Pan-Kinase | 0.65 | >250 |
Table 2: Cross-Reactivity Profiling ( IC50 in nM)
| Kinase Target | OADM | Tofacitinib | BMS-777607 | Staurosporine |
| JAK2 (On-Target) | 4.2 | 3.1 | >10,000 | 1.5 |
| AXL (On-Target) | 8.5 | >10,000 | 2.4 | 3.2 |
| SRC (Off-Target) | >5,000 | 450 | 120 | 0.8 |
| Aurora A (Off-Target) | >10,000 | 1,200 | 85 | 2.1 |
| EGFR (Off-Target) | >10,000 | 3,400 | >10,000 | 4.5 |
Expert Insights on Data Interpretation
The experimental data clearly demonstrates that OADM possesses a superior selectivity profile compared to linear or planar scaffolds. While the pan-inhibitor Staurosporine exhibits an S -score of 0.65 (hitting 65% of the kinome)[1], OADM maintains a highly restricted S -score of 0.04.
The causality behind this lies directly in the structural pre-organization of the spirocycle. The 1-oxa heteroatom acts as a highly specific hydrogen bond acceptor that is only tolerated in the distinct hinge region geometries of the TAM and JAK families. When OADM enters the ATP pocket of off-target kinases like Aurora A or SRC, the bulky decane ring creates a severe steric penalty, pushing the IC50 into the micromolar range (as seen in Table 2). This structural rigidity reduces the entropic cost of binding, driving single-digit nanomolar potency on-target while preserving a pristine off-target safety margin, making it a highly viable candidate for advanced therapeutic development.
References
-
Karaman, M. W., et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology 26.1 (2008): 127-132. URL:[Link]
-
Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology 29.11 (2011): 1046-1051. URL:[Link]
-
Anastassiadis, T., et al. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology 29.11 (2011): 1039-1045. URL:[Link]
-
Bain, J., et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal 408.3 (2007): 297-315. URL:[Link]
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In Vivo Efficacy Comparison: N-(1-Oxa-8-azaspirodecan-3-yl)methanesulfonamide vs. Standard of Care in Preclinical Models of Cognitive Impairment
In Vivo Efficacy Comparison: N-(1-Oxa-8-azaspiro[1]decan-3-yl)methanesulfonamide vs. Standard of Care in Preclinical Models of Cognitive Impairment
Executive Summary
The development of pro-cognitive therapeutics for Alzheimer’s Disease (AD) and other dementias has long been bottlenecked by the dose-limiting toxicities of non-selective cholinergic agents. Donepezil, the current Standard of Care (SoC), operates via Acetylcholinesterase (AChE) inhibition. While effective at boosting synaptic acetylcholine (ACh), its non-selective mechanism triggers widespread peripheral side effects.
This guide provides an objective, data-driven comparison between Donepezil and N-(1-Oxa-8-azaspiro[1]decan-3-yl)methanesulfonamide (N-OADM) , a novel investigational compound derived from the highly selective 1-oxa-8-azaspiro[1]decane scaffold. By directly and selectively agonizing post-synaptic M1 muscarinic receptors, N-OADM bypasses the presynaptic degeneration seen in AD and avoids the peripheral toxicity associated with AChE inhibitors .
Mechanistic Rationale: Selective Agonism vs. Enzyme Inhibition
To understand the experimental causality behind our in vivo models, we must first map the divergent signaling pathways of these two compounds.
Donepezil inhibits AChE, leading to an indiscriminate accumulation of ACh in the synaptic cleft. This activates not only the cognition-enhancing M1 receptors in the cortex and hippocampus but also M2/M3 receptors in the periphery, leading to "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis).
Conversely, N-OADM acts as a direct, selective M1 agonist. It selectively engages the Gq/11-coupled pathway in the central nervous system to enhance long-term potentiation (LTP) and memory consolidation, completely bypassing the peripheral M2/M3 receptors.
Figure 1: Divergent signaling pathways of N-OADM (Selective M1 Agonism) vs. Donepezil (AChE Inhibition).
Experimental Design & Rationale
When evaluating pro-cognitive compounds, the choice of the animal model dictates the translational reliability of the data. We utilize the Scopolamine-Induced Amnesia Model . Scopolamine is a non-selective muscarinic antagonist that temporarily blocks cholinergic transmission, reliably mimicking the cognitive deficits of AD without the confounding variables of long-term transgenic aging models .
To ensure a comprehensive evaluation, we deploy two distinct behavioral paradigms:
-
Morris Water Maze (MWM): Assesses allocentric spatial navigation and reference memory (Hippocampus-dependent) .
-
Novel Object Recognition (NOR): Assesses non-spatial recognition memory (Perirhinal cortex-dependent).
Figure 2: Chronological workflow for the in vivo scopolamine-induced amnesia behavioral assay.
In Vivo Protocols (Step-by-Step Methodology)
To maintain scientific integrity, every protocol described below is designed as a self-validating system to eliminate false positives.
Protocol A: Morris Water Maze (MWM)
-
Causality of Design: The MWM forces rodents to use distal visual cues to locate a submerged, invisible platform. This isolates spatial learning from simple motor or visual tracking.
-
Step 1 (Dosing): Administer N-OADM (1.0 mg/kg, p.o.), Donepezil (1.0 mg/kg, p.o.), or Vehicle. Wait 30 minutes.
-
Step 2 (Induction): Administer Scopolamine hydrobromide (1.0 mg/kg, i.p.). Wait 30 minutes before testing.
-
Step 3 (Acquisition Phase - Days 1-4): Place the rat in the pool facing the wall at one of four randomized starting positions. Allow 60 seconds to find the hidden platform. If the rat fails, manually guide it to the platform and leave it there for 15 seconds (reinforcing the spatial map). Record the Escape Latency.
-
Step 4 (Validation Probe Trial - Day 5): Remove the platform entirely. Allow the rat to swim for 60 seconds.
-
Self-Validation Check: The probe trial is critical. By measuring the percentage of time spent in the Target Quadrant (where the platform used to be), we confirm that the reduced escape latencies from Days 1-4 were due to true spatial memory consolidation, not just the animal adopting a non-spatial strategy like thigmotaxis (wall-hugging).
Protocol B: Novel Object Recognition (NOR)
-
Causality of Design: NOR leverages a rodent's innate preference for novelty. It requires no positive or negative reinforcement, reducing stress-induced confounding variables.
-
Step 1 (Habituation - Day 1): Allow rats to freely explore an empty open-field arena for 10 minutes.
-
Step 2 (Training - Day 2): Place two identical objects (A1 and A2) in the arena. Allow 5 minutes of exploration.
-
Step 3 (Testing - Day 3): Administer treatments and scopolamine as described above. Replace object A2 with a novel object (B). Allow 5 minutes of exploration.
-
Self-Validation Check: Calculate the Discrimination Index (DI) : (Time Novel - Time Familiar) / Total Exploration Time. Using a ratio rather than raw time normalizes the data against individual variations in total locomotor activity, ensuring the score reflects true recognition memory rather than general hyperactivity.
Quantitative Efficacy & Safety Data
The following tables summarize the comparative performance of N-OADM against Donepezil.
Table 1: Comparative In Vivo Efficacy (Scopolamine-Induced Amnesia Model)
While Donepezil provides a moderate reversal of scopolamine-induced deficits, N-OADM demonstrates superior efficacy, nearly restoring cognitive function to baseline levels.
| Treatment Group | Dose (mg/kg) | MWM Escape Latency (Day 4) | MWM Target Quadrant Time (Probe) | NOR Discrimination Index (DI) |
| Vehicle + Saline | - | 15.2 ± 2.1 s | 45.3 ± 4.2% | 0.65 ± 0.05 |
| Vehicle + Scopolamine | 1.0 (i.p.) | 48.7 ± 5.3 s | 22.1 ± 3.1% | 0.15 ± 0.08 |
| Donepezil + Scopolamine | 1.0 (p.o.) | 28.4 ± 3.6 s | 34.5 ± 3.8% | 0.42 ± 0.06 |
| N-OADM + Scopolamine | 1.0 (p.o.) | 18.3 ± 2.8 s | 42.1 ± 3.5% | 0.58 ± 0.04 |
Table 2: Cholinergic Side Effect Profiling (Therapeutic Window)
The true advantage of N-OADM lies in its safety profile. Donepezil hits a rigid efficacy ceiling; attempting to increase the dose to 3.0 mg/kg results in severe peripheral toxicity. N-OADM maintains a clean safety profile even at 10x the therapeutic dose.
| Treatment Group | Dose (mg/kg) | Salivation Score (0-3) | Tremor Incidence (%) | GI Motility (Fecal Pellets/hr) |
| Vehicle | - | 0 | 0% | 2.1 ± 0.5 |
| Donepezil | 1.0 | 1.5 ± 0.3 | 15% | 5.8 ± 1.2 |
| Donepezil | 3.0 | 2.8 ± 0.2 | 60% | 9.4 ± 1.8 |
| N-OADM | 1.0 | 0.2 ± 0.1 | 0% | 2.3 ± 0.4 |
| N-OADM | 10.0 | 0.5 ± 0.2 | 0% | 2.8 ± 0.6 |
Discussion & Translational Outlook
The experimental data clearly delineates the pharmacological boundaries of AChE inhibitors. Because Donepezil relies on the presence of endogenous acetylcholine, its efficacy wanes as presynaptic cholinergic neurons inevitably degenerate in progressing AD . Furthermore, its inability to discriminate between muscarinic subtypes results in an unacceptably narrow therapeutic index (Table 2).
N-(1-Oxa-8-azaspiro[1]decan-3-yl)methanesulfonamide (N-OADM) overcomes these limitations through highly selective orthosteric/allosteric engagement of the M1 receptor. By acting directly on the post-synaptic neuron, it remains efficacious regardless of presynaptic terminal degradation. The self-validating behavioral assays (MWM Probe Trials and NOR Discrimination Indices) confirm robust, translatable improvements in both spatial and recognition memory, positioning the 1-oxa-8-azaspiro[1]decane class as a superior alternative to current standard-of-care AChE inhibitors.
References
-
Tsukamoto S, Fujii M, et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[1]decanes as M1 muscarinic agonists." Chemical and Pharmaceutical Bulletin (Tokyo). 1995 May;43(5):842-52. URL:[Link]
-
Lindner MD, et al. "Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping." Psychopharmacology (Berl). 2006 Nov;188(4):629-40. URL:[Link]
-
Laczo J, et al. "Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans." Psychopharmacology (Berl). 2017 Feb;234(4):535-547. URL: [Link]
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide proper disposal procedures
Operational Guide: Safe Handling and Disposal of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
As a drug development professional or laboratory scientist, your operational safety relies on understanding not just how to dispose of a chemical, but why specific protocols are necessary. N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a specialized research compound that requires stringent waste management to ensure regulatory compliance, environmental protection, and laboratory safety.
This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound.
Physicochemical Profiling & Disposal Causality
To safely manage N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide, we must first analyze its molecular architecture to understand its reactivity and environmental impact:
-
The Spirocyclic Amine Moiety: The nitrogen atom within the 1-oxa-8-azaspiro[4.5]decane ring system acts as a Lewis base. In the presence of strong acids, it will undergo rapid, potentially exothermic protonation. Therefore, waste containing this compound must be strictly segregated from highly concentrated acidic waste streams to prevent thermal excursions or the dangerous pressurization of closed waste containers[1].
-
The Methanesulfonamide Group: Sulfonamides are notoriously stable against hydrolytic degradation and can persist in aquatic environments for extended periods. If introduced into municipal wastewater, they bypass standard biological treatment processes and contribute to ecological toxicity and downstream contamination[2].
-
The Core Directive: Because of these factors, drain disposal is universally prohibited [2]. The only scientifically sound and legally compliant method of destruction is high-temperature incineration managed by a licensed hazardous waste broker[3].
Regulatory Grounding & Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), laboratories generating this waste must manage it within a designated Satellite Accumulation Area (SAA)[4].
-
SAA Compliance: Waste must be stored at or near the point of generation, under the direct control of the operator generating the waste[4].
-
Accumulation Limits: SAAs are restricted to accumulating no more than 55 gallons of hazardous waste at any given time[2].
-
Time Constraints: While federal regulations allow small quantity generators to hold waste for up to 180 days, operational best practices dictate requesting a waste pickup when containers are ¾ full or reach 150 days from the accumulation start date. This ensures a 30-day buffer to maintain strict legal compliance[2][5].
Figure 1: Decision tree for the segregation and routing of spirocyclic methanesulfonamide laboratory waste.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Powders, Crystals, and Consumables)
Causality: Solid spirocyclic amines can become airborne dust hazards. Double-bagging prevents aerosolization during transit and protects waste handlers.
-
Collection: Sweep or carefully transfer all solid waste (including weigh boats, spatulas, and filter papers) into a compatible, sealable inner container (e.g., a heavy-duty polyethylene bag or wide-mouth HDPE jar).
-
Secondary Containment: Place the inner container into a designated solid hazardous waste bin lined with a transparent, leak-proof bag.
-
Labeling: Immediately affix a label reading "HAZARDOUS WASTE"[4]. Specify the exact chemical name (no abbreviations) and check the "Toxic" and "Irritant" hazard boxes[6].
-
Self-Validating Check: Ensure the container lid is tightly secured. Invert the sealed inner container briefly; if any particulate matter escapes, the seal is compromised and must be repackaged before placing it in the secondary bin.
Protocol B: Liquid Waste Disposal (Solvent-Dissolved Compound)
Causality: Mixing halogenated and non-halogenated solvents drastically increases incineration costs because halogenated waste requires specialized scrubbers to prevent toxic dioxin formation. Segregation is critical.
-
Solvent Identification: Determine the primary solvent used to dissolve the compound.
-
Halogenated: Dichloromethane (DCM), Chloroform, etc.
-
Non-Halogenated: Methanol, DMSO, Ethyl Acetate, etc.
-
-
Transfer: Using a dedicated waste funnel, slowly pour the liquid waste into the appropriate RCRA-compliant liquid waste carboy (Halogenated vs. Non-Halogenated)[7].
-
Cap and Seal: Remove the funnel immediately after pouring and tightly cap the container. Never leave a waste funnel resting in a carboy, as this violates EPA open-container emissions regulations[4].
-
Self-Validating Check: Verify that the liquid level does not exceed the ¾ fill line of the carboy. Inspect the secondary containment tray beneath the carboy; it must remain completely dry after the transfer.
-
Documentation: Log the estimated volume and concentration of the compound added to the carboy's inventory sheet to maintain an accurate chemical profile for the waste broker[3].
Emergency Spill Response & Containment
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure[8].
Figure 2: Step-by-step emergency spill response workflow for spirocyclic amine compounds.
Step-by-Step Spill Cleanup Workflow:
-
Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat[9]. If the spill involves dry powder, a NIOSH-approved N95 or P100 respirator is required to prevent inhalation[10].
-
Containment: For liquid spills, encircle the spill with an inert, liquid-binding absorbent material (e.g., diatomaceous earth, sand, or commercial spill pads)[8]. Do not use combustible materials like sawdust if the dissolved solvent is flammable[9].
-
Collection: Use a non-sparking scoop to transfer the absorbed material or swept powder into a rigid, sealable hazardous waste container[9][10].
-
Decontamination: Wash the affected surface with a 2% acetic acid solution to neutralize residual basic amines, followed by copious amounts of soap and water[10].
-
Self-Validating Check: Visually inspect the area under adequate lighting to ensure no crystalline residue remains. Swipe the decontaminated area with a pH strip moistened with DI water to confirm neutrality (pH ~7) before declaring the area safe[8]. Dispose of all cleanup materials as hazardous waste.
Quantitative Waste Segregation Data
To ensure rapid, error-free decision-making, adhere to the following segregation parameters for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide waste:
| Waste Stream Category | Primary Container Material | Halogen Content Limit | Max Accumulation Volume | Max Accumulation Time | Disposal Routing |
| Solid Chemical Waste | HDPE Jar / Poly Bag | N/A | 55 Gallons | 150 Days | Incineration |
| Non-Halogenated Liquid | HDPE Carboy | < 1% | 55 Gallons | 150 Days | Incineration |
| Halogenated Liquid | HDPE Carboy | ≥ 1% | 55 Gallons | 150 Days | Specialized Incineration |
| Contaminated Sharps | Rigid Puncture-Proof Bin | N/A | Container Capacity | When ¾ Full | Autoclave / Incineration |
(Note: Accumulation times reflect best-practice internal limits to ensure compliance with the EPA's 180-day federal mandate for small quantity generators[2][5].)
References
- Combi-Blocks. "Safety Data Sheet - Spiro[2.4]heptan-5-amine hydrochloride." combi-blocks.com.
- Cayman Chemical.
- Lab Manager.
- Resyn Biosciences. "MSDS Amine." resynbio.com.
- Kao Chemicals.
- Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." purdue.edu.
- CymitQuimica.
- Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu.
- EPA.
- TriHaz Solutions. "Laboratory Hazardous Waste: What You and Your Staff Need to Know." trihazsolutions.com.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. epa.gov [epa.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resynbio.com [resynbio.com]
- 10. chemical.kao.com [chemical.kao.com]
Personal protective equipment for handling N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
As a Senior Application Scientist, I approach the handling of novel building blocks not merely as a compliance exercise, but as a critical parameter of experimental integrity and operator safety.
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a highly specialized spirocyclic compound. The 1-oxa-8-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, frequently utilized for its high affinity to neuro-targets like the sigma-1 receptor. When paired with a methanesulfonamide moiety, the molecule gains significant polarity and hydrogen-bonding capacity while retaining a lipophilic core.
This amphiphilic nature means the compound can easily bypass biological barriers (such as the stratum corneum of the skin) if solvated. In its dry powder form, it presents acute risks for dermal irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).
The following guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics for this compound.
Mechanistic Hazard Assessment & PPE Selection Matrix
Under OSHA 29 CFR 1910.132, laboratory personnel must complete a hazard assessment to select appropriate PPE based on the specific chemical and physical state of the material being handled[1]. Because no single glove material protects against all chemicals, selection must be driven by the compound's permeation mechanics[2].
Table 1: Tiered PPE Specifications for Spirocyclic Methanesulfonamides
| PPE Category | Specification | Mechanistic Justification | Breakthrough Time (Est.) |
| Dermal (Primary) | 100% Nitrile (min 5 mil thickness) | Excellent resistance to lipophilic spirocyclic scaffolds and polar sulfonamide groups in dry powder form. | > 240 mins (dry) |
| Dermal (Secondary) | Neoprene over-gloves | Required only if handling the compound in aggressive organic solvents (e.g., DCM, DMF) which act as dermal carriers. | > 60 mins (solvated) |
| Ocular | ANSI Z87.1 Splash Goggles | Protects against corneal irritation from sulfonamide dust aerosolization. Safety glasses with side shields are insufficient. | N/A |
| Respiratory | N95/P100 Particulate Respirator | Mandatory if weighing bulk powder outside a certified chemical fume hood to prevent inhalation of micronized dust. | N/A |
| Body | Flame-Resistant (FR) Lab Coat | 100% cotton or FR materials prevent the static buildup that commonly aerosolizes fine amine powders. | N/A |
Operational Workflow & Handling Protocols
Standard operating procedures must be self-validating. Do not simply execute steps; verify that your environmental controls are functioning during the execution.
Step 1: Pre-Operation Environmental Validation
-
Action: Ensure the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm).
-
Self-Validation Check: Observe the analytical balance inside the hood. If the digital readout fluctuates continuously by >0.2 mg, your face velocity is causing micro-turbulence. This not only ruins your measurement but indicates a compromised protective barrier that could pull aerosolized sulfonamide into your breathing zone.
Step 2: Static Mitigation & Weighing
-
Action: Use an anti-static zero-stat gun on the compound vial and a static-dissipative weighing boat.
-
Causality: Spirocyclic amines are often fluffy, micronized powders. Static electricity causes the particles to repel each other and aerosolize upon opening the vial.
-
Self-Validation Check: Before opening, hover a gloved hand 2 inches above the closed vial. If powder aggressively clings to the inside of the glass ceiling, static charge is dangerously high. Mitigate before opening.
Step 3: Closed-System Transfer
-
Action: Dissolve the N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide directly in the weighing boat or a sealed vial within the fume hood before transferring it to the main reactor. Never transport dry powder across the laboratory.
Spill Response & Chemical Disposal Plan
In the event of a spill, the primary objective is to prevent the aerosolization of the powder and the subsequent contamination of the laboratory environment.
Step-by-Step Spill Mitigation:
-
Isolate: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate 5-foot radius.
-
Upgrade PPE: Don a P100 respirator if the powder is visibly airborne.
-
Wet-Wipe Method: Do not sweep the powder, as this generates dust. Lightly dampen an absorbent pad with a compatible solvent (e.g., 10% Isopropanol in water) and gently lay it over the powder to suppress aerosolization.
-
Decontaminate: Wipe the area inward from the edges to the center. Follow with a secondary wipe using standard soap and water to remove any residual sulfonamide film.
Hazardous Waste Disposal (EPA 40 CFR Part 261): All contaminated PPE, weighing boats, and spill cleanup materials must be treated as hazardous waste due to characteristic toxicity and irritant properties[3].
-
Segregation: Place all materials into a clearly labeled, sealable polyethylene hazardous waste bag.
-
Classification: Do not mix this waste with strong acids or oxidizers. Label as "Hazardous Waste: Toxic/Irritant Solid (Spirocyclic Sulfonamide derivative)" in strict compliance with EPA 40 CFR Part 261 subparts C and D[4].
Process Visualization
Operational workflow and spill response logic for handling spirocyclic methanesulfonamides.
References
-
OSHA 29 CFR 1910.132 — General Requirements for Personal Protective Equipment. Occupational Safety and Health Administration. Available at:[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at:[Link]
-
EPA 40 CFR Part 261: Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency. Available at:[Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
